Tripentadecanoin-d5
Description
Properties
Molecular Formula |
C48H92O6 |
|---|---|
Molecular Weight |
770.3 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D |
InChI Key |
CLJLWABDLPQTHL-IGZDMLEQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Tripentadecanoin-d5 in Quantitative Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expansive field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Tripentadecanoin-d5, a deuterated stable isotope-labeled triglyceride, serves as a critical tool for achieving this accuracy. It functions as an internal standard in mass spectrometry-based lipid analysis, a technique essential for mitigating analytical variability and ensuring the integrity of quantitative data.[1] This technical guide provides a comprehensive overview of the application of this compound in lipidomics, detailing its properties, experimental protocols, and the principles of its use.
Stable isotope-labeled lipids, such as this compound, are considered the "gold standard" for internal standards in lipidomics.[1] This is because they are chemically identical to their endogenous counterparts, differing only in their isotopic composition. This near-identical physicochemical behavior ensures that they closely mimic the extraction efficiency and ionization response of the target lipid analytes during analysis.
Core Principles of Internal Standardization in Lipidomics
The fundamental principle behind using an internal standard like this compound is to correct for variations that can occur at multiple stages of a lipidomics workflow.[1] These variations can arise from sample preparation, extraction efficiency, and instrument response.[1] By adding a known amount of the internal standard to the sample at the earliest stage, typically before lipid extraction, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification. This normalization effectively cancels out analytical inconsistencies, leading to more reliable and reproducible results.[1]
Data Presentation: Properties of this compound and its Unlabeled Analog
For effective use as an internal standard, it is crucial to understand the physicochemical properties of both the deuterated standard and its unlabeled counterpart. The following table summarizes key quantitative data for this compound and Tripentadecanoin.
| Property | This compound | Tripentadecanoin |
| Synonyms | TG(15:0/15:0/15:0)-d5; 1,2,3-Tripentadecanoyl glycerol-d5 | TG(15:0/15:0/15:0); Pentadecanoin, tri- |
| Molecular Formula | C₄₈H₈₇D₅O₆ | C₄₈H₉₂O₆ |
| Molecular Weight | 770.27 g/mol | 765.24 g/mol |
| CAS Number | 1219804-57-5 | 7370-46-9 |
| Purity | Typically >98% | Typically >99% |
| Physical State | Solid | Solid |
Experimental Protocols
The following sections provide a detailed methodology for the use of this compound as an internal standard for the quantification of triglycerides in human plasma. This protocol is adapted from established lipid extraction and LC-MS/MS analysis methods.
Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 2:1 (v/v) chloroform:methanol solution. Store at -20°C.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This working solution will be used to spike the samples.
Lipid Extraction from Plasma using a Modified Folch Method
This protocol is a widely used method for extracting lipids from biological samples.
-
Sample Preparation: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: In a 2 mL glass vial, add 10 µL of the this compound working solution (10 µg/mL).
-
Sample Addition: Add 100 µL of human plasma to the vial containing the internal standard.
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of cold methanol. Vortex for 10 seconds.
-
Add 500 µL of chloroform. Vortex for 10 seconds and incubate on a shaker for 10 minutes at 4°C.
-
-
Phase Separation:
-
Add 200 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new 1.5 mL glass vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) isopropanol:acetonitrile solution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis for Triglyceride Quantification
The following are typical parameters for the analysis of triglycerides using a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate the triglyceride species.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ions for triglycerides are typically the ammonium adducts ([M+NH₄]⁺), and the product ions result from the neutral loss of one of the fatty acid chains.
-
MRM Transition for this compound: The precursor ion would be m/z 787.8 ([M+NH₄]⁺), and a characteristic product ion would result from the neutral loss of a pentadecanoic acid molecule.
-
-
Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the this compound internal standard. Quantification is achieved by comparing this ratio to a calibration curve constructed using known concentrations of unlabeled triglyceride standards.
Mandatory Visualization
Lipidomics Experimental Workflow
The following diagram illustrates the general workflow for a quantitative lipidomics experiment using an internal standard.
Logical Relationship of Internal Standardization
The following diagram illustrates the logical relationship of how an internal standard corrects for analytical variability.
Conclusion
This compound is an indispensable tool in the field of quantitative lipidomics. Its use as an internal standard allows researchers to overcome the inherent challenges of variability in sample preparation and mass spectrometry analysis. By following well-established protocols for lipid extraction and LC-MS/MS analysis, and by applying the principles of internal standardization, scientists and drug development professionals can achieve highly accurate and reproducible quantification of triglyceride species. This level of precision is crucial for elucidating the roles of lipids in biological systems and for the discovery of novel biomarkers and therapeutic targets.
References
Physical and chemical properties of Tripentadecanoin-d5
An In-depth Technical Guide to Tripentadecanoin-d5
Abstract
This compound is a deuterated stable isotope-labeled analog of Tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. As a stable isotope-labeled internal standard, it serves as an invaluable tool in mass spectrometry-based quantitative analysis, particularly in metabolomics and lipidomics research. Its use allows for precise quantification of its non-labeled counterpart in complex biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines representative experimental protocols for its synthesis and analysis, and explores its relevance in biomedical research, including its role in studying neurodegenerative diseases.
Chemical and Physical Properties
This compound is distinguished from its parent compound by the substitution of five hydrogen atoms with deuterium on the glycerol backbone. This isotopic labeling results in a higher molecular weight, which is crucial for its use as an internal standard in mass spectrometry, while maintaining nearly identical chemical and physical properties to the endogenous molecule.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound and its non-deuterated form, Tripentadecanoin.
| Identifier | This compound | Tripentadecanoin |
| Synonyms | TG(15:0/15:0/15:0)-d5, Glyceryl-d5 Tripentadecanoate, 1,2,3-Tripentadecanoyl glycerol-d5 | Glyceryl tripentadecanoate, TG(15:0/15:0/15:0) |
| CAS Number | 1219804-57-5[1][2][3] | 7370-46-9[4][5] |
| Molecular Formula | C₄₈H₈₇D₅O₆ | C₄₈H₉₂O₆ |
| IUPAC Name | [1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate | (2,3-di(pentadecanoyloxy)propyl) pentadecanoate |
Physical and Chemical Data
Quantitative physical and chemical properties are essential for experimental design, including solvent selection and storage conditions.
| Property | Value (this compound) | Value (Tripentadecanoin) | Reference |
| Molecular Weight | 770.27 g/mol | 765.24 g/mol | |
| Exact Mass | 769.7208 Da | 764.6890 Da | |
| Physical State | Solid | Solid | |
| Melting Point | Not available | 55 °C | |
| Boiling Point | Not available | 732.1 °C at 760 mmHg | |
| Density | Not available | 0.92 g/cm³ | |
| Storage Conditions | -20°C | -20°C |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for the synthesis and analysis of this compound.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through the esterification of commercially available glycerol-d5 with pentadecanoic acid. The following is a generalized protocol representative of this chemical synthesis.
Materials:
-
Glycerol-d5 (1,1,2,3,3-d5)
-
Pentadecanoic acid (≥98% purity)
-
Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM), anhydrous, as the solvent
-
Hexane and Ethyl Acetate for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve glycerol-d5 and 3.5 equivalents of pentadecanoic acid in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add 3.5 equivalents of DCC and 0.1 equivalents of DMAP to the solution with stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.
-
Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Analysis Using LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of lipids like Tripentadecanoin in biological samples. This compound is used as an internal standard to correct for matrix effects and variations during sample preparation and analysis.
Protocol Outline:
-
Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue).
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water).
-
Internal Standard Spiking: Add a known amount of this compound to the sample extract.
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with solvents like water with formic acid and acetonitrile/isopropanol to separate the lipids.
-
MS/MS Detection: Analyze the eluent using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Tripentadecanoin and the this compound internal standard.
-
Quantification: Calculate the concentration of endogenous Tripentadecanoin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Biological Activity and Signaling Pathways
While this compound is primarily used as an analytical standard, the biological activities of its non-deuterated form, Tripentadecanoin, are of significant interest to researchers. Recent studies have highlighted its potential neuroprotective effects.
Research has shown that Tripentadecanoin can reduce the toxicity of protein aggregates, which are hallmarks of neurodegenerative conditions like Alzheimer's and Parkinson's disease. The proposed mechanism involves the induction of neuroglobin (Ngb), a protein known to protect neurons from damage. This induction appears to be mediated by P-bodies, which are cellular granules that regulate mRNA stability. By increasing the expression of neuroglobin, Tripentadecanoin helps mitigate the harmful effects of toxic protein oligomers. This activity makes Tripentadecanoin a promising molecule for further investigation in the context of cellular aging and neurodegeneration.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of Tripentadecanoin. This is critical in several research areas:
-
Metabolomics: To study the role of odd-chain fatty acids and their metabolism in health and disease.
-
Nutritional Science: To trace the absorption and metabolism of dietary fats.
-
Pharmacokinetic Studies: To determine the pharmacokinetic properties of drugs that may influence lipid metabolism.
-
Neuroscience: To quantify endogenous levels of Tripentadecanoin in studies investigating its neuroprotective effects.
The non-deuterated form, pentadecanoic acid (C15:0), has shown broad anti-inflammatory and antiproliferative activities in various human cell-based disease models, suggesting its potential as an emerging essential fatty acid. Tripentadecanoin, as a triglyceride of this fatty acid, is a key molecule in these investigations.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for synthesizing and purifying deuterated triglycerides. These isotopically labeled lipids are invaluable tools in metabolic research, drug development, and nutritional science, serving as tracers to elucidate the complex pathways of lipid absorption, transport, and metabolism. This document details chemical synthesis strategies, purification protocols, and analytical techniques for quality control, supplemented with quantitative data and workflow diagrams to support experimental design and execution.
Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides typically involves a two-step process: first, the deuteration of the fatty acid precursors, followed by their esterification to a glycerol backbone.
Deuteration of Fatty Acid Precursors
The introduction of deuterium into fatty acids is a critical initial step. A common method involves H/D exchange on the fatty acid molecule using deuterated water (D₂O) as the deuterium source and a catalyst.
Experimental Protocol: H/D Exchange of Octanoic Acid
This protocol describes the deuteration of octanoic acid as a representative example.
-
Reaction Setup: In a pressure reactor, combine octanoic acid, sodium hydroxide (NaOH), 10 wt% Platinum on carbon (Pt/C), and deuterated water (D₂O). A typical molar ratio is 1.0 equivalent of fatty acid to 1.0 equivalent of NaOH, with 10 mol% of Pt/C.
-
Reaction Conditions: Seal the reactor and heat to 220°C. Maintain this temperature for 3 days.
-
Iterative Exchange: After each 3-day cycle, cool the reactor, replace the H₂O/D₂O mixture with fresh D₂O, and repeat the heating cycle. Typically, three cycles are performed to achieve a high degree of deuteration.
-
Work-up: After the final cycle, cool the reaction mixture and remove the Pt/C catalyst by filtration.
-
Acidification and Extraction: Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl). Extract the aqueous phase three times with diethyl ether.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the deuterated fatty acid.
Esterification of Deuterated Fatty Acids to a Glycerol Backbone
Several methods exist for the esterification of fatty acids to glycerol. A highly efficient and practical approach utilizes 1,1'-carbonyldiimidazole (CDI) to activate the fatty acids.
Experimental Protocol: Synthesis of Deuterated Medium-Chain Triglyceride (MCT) Oil via CDI Activation
This protocol details the synthesis of a deuterated MCT oil using CDI-activated deuterated octanoic and decanoic acids.
-
Activation of Fatty Acids:
-
Individually react the deuterated fatty acids (e.g., octanoic acid-d₁₅ and decanoic acid-d₁₉) with 1.1 equivalents of CDI in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Stir the reaction mixture for 2-4 hours until the evolution of CO₂ ceases, indicating the formation of the acyl-imidazolide intermediate.
-
Remove the solvent under reduced pressure to obtain the CDI-activated fatty acid, which can be used directly in the next step.
-
-
Esterification with Deuterated Glycerol:
-
Combine the CDI-activated deuterated fatty acids with deuterated glycerol (glycerol-d₈) in a solvent-free reaction or in a high-boiling point solvent like dimethylacetamide (DMA). The stoichiometry can be adjusted to produce specific mixed triglycerides. For a representative MCT oil, a mixture of activated octanoic and decanoic acids can be used.
-
Heat the reaction mixture at 70°C. The reaction progress can be monitored by techniques such as size-exclusion chromatography (SEC).
-
The reaction is typically complete within 9-12 days.
-
-
Purification:
-
A significant advantage of the CDI method is that it often produces high-purity triglycerides that may not require extensive purification.[1]
-
If necessary, unreacted starting materials and by-products can be removed by silica gel column chromatography.
-
Quantitative Data for Synthesis
| Product | Starting Materials | Molar Ratio (Glycerol:FA1:FA2) | Reaction Time | Yield | Deuteration Degree |
| Deuterated MCT oil | Glycerol-d₈, CDI-activated octanoic acid-d₁₃.₉, CDI-activated decanoic acid-d₁₈.₀ | 1.0 : 1.92 : 1.28 | 9 days | 97% | 93% |
Purification of Deuterated Triglycerides
Purification is essential to remove unreacted starting materials, by-products such as mono- and diglycerides, and any residual catalyst. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for separating lipids based on their polarity and is often used for analytical assessment and small-scale preparative purification.
Experimental Protocol: TLC Purification
-
Stationary Phase: Use silica gel G plates.
-
Sample Application: Dissolve the crude triglyceride product in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and diethyl ether) and apply it as a narrow band at the bottom of the TLC plate.
-
Mobile Phase (Solvent System): A common solvent system for separating neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 84:15:1 (v/v/v).
-
Development: Place the TLC plate in a sealed chamber saturated with the mobile phase vapor. Allow the solvent front to migrate up the plate.
-
Visualization: After development, dry the plate and visualize the separated lipid bands using iodine vapor or a suitable stain. Triglycerides are the least polar and will have the highest Rf value, appearing closest to the solvent front.
-
Extraction: For preparative TLC, scrape the silica band corresponding to the triglycerides and extract the product from the silica using a solvent like chloroform/methanol (2:1, v/v).
Column Chromatography
For larger-scale purification, column chromatography using silica gel or alumina is the method of choice.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal volume of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient starts with 100% hexane to elute non-polar impurities, followed by a gradual increase in the proportion of a more polar solvent like diethyl ether or ethyl acetate to elute the triglycerides.
-
Example Gradient:
-
100% Hexane (to elute hydrocarbons)
-
1-5% Diethyl ether in Hexane (to elute cholesterol esters)
-
5-10% Diethyl ether in Hexane (to elute triglycerides )
-
Higher concentrations of diethyl ether or a switch to a more polar solvent system (e.g., chloroform/methanol) will elute more polar lipids like diglycerides, monoglycerides, and free fatty acids.
-
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure deuterated triglycerides. Combine the pure fractions and evaporate the solvent.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and degree of deuteration of the synthesized triglycerides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and for determining the extent and position of deuteration.
-
¹H NMR: The disappearance or reduction in the intensity of proton signals at specific positions in the ¹H NMR spectrum compared to the non-deuterated standard provides direct evidence of deuterium incorporation.
-
²H NMR: The presence of signals in the ²H NMR spectrum confirms the presence of deuterium. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration. The integral of the deuterium signals, when compared to an internal standard, can be used to quantify the degree of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated triglyceride and to assess its isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Triglycerides are typically transesterified to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This allows for the determination of the fatty acid composition and the isotopic enrichment of each fatty acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of the intact triglyceride molecule. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition and the number of deuterium atoms incorporated. Electrospray ionization (ESI) is a common ionization technique for triglycerides, often with the addition of sodium or ammonium salts to form adducts for better detection.
Purity Assessment Data
| Analytical Technique | Information Provided | Typical Purity Achieved |
| HPLC with Charged Aerosol Detection (CAD) | Quantitative assessment of the main component and impurities. | >99% |
| GC-MS (of FAMEs) | Fatty acid profile and detection of volatile impurities. | High purity of fatty acid components. |
| ¹H NMR | Structural confirmation and estimation of deuteration by signal reduction. | High structural integrity. |
| ²H NMR | Direct detection and quantification of deuterium incorporation. | Confirms high deuteration levels. |
Diagrams and Workflows
Signaling and Metabolic Pathways
The following diagram illustrates the key metabolic pathways for the incorporation of deuterium from D₂O into triglycerides via de novo lipogenesis.
Caption: Metabolic pathway of deuterium incorporation into triglycerides.
Experimental Workflows
The following diagrams outline the experimental workflows for the synthesis and purification of deuterated triglycerides.
Synthesis Workflow
Caption: Workflow for the chemical synthesis of deuterated triglycerides.
Purification Workflow
Caption: General workflow for the purification of deuterated triglycerides.
References
A Technical Guide to High-Purity Tripentadecanoin-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers, technical specifications, and experimental applications of high-purity Tripentadecanoin-d5. This deuterated triglyceride is a critical tool for researchers in various fields, serving as an internal standard for quantitative mass spectrometry and as a metabolic tracer in lipidomic studies.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the offerings from prominent vendors to facilitate comparison and procurement.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-146737S | Not explicitly stated | 5 mg |
| LGC Standards | This compound | TRC-T808402-10MG | Not explicitly stated | 2.5 mg, 5 mg, 10 mg |
| Fisher Scientific | Glyceryl-d5 Tripentadecanoin | CDN Isotopes D-7945 | 98 atom % D, min 98% Chemical Purity | 0.5 g |
| Mithridion | This compound 2,5mg | rw2-trc-t808402-2-5mg | Not explicitly stated | 2.5 mg |
Note: Purity specifications can vary between lots. It is highly recommended to request a certificate of analysis (CoA) from the supplier for detailed information on the specific batch.
Applications in Research and Drug Development
This compound is primarily utilized in two key research applications:
-
Internal Standard in Quantitative Analysis: Due to its chemical similarity to endogenous triglycerides, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based lipidomics.[1] Its five deuterium atoms provide a distinct mass shift, allowing for accurate quantification of triglycerides and other lipid species in complex biological matrices by correcting for variations in sample preparation and instrument response.[2]
-
Metabolic Tracer: In metabolic studies, this compound can be introduced into biological systems to trace the absorption, distribution, metabolism, and excretion of dietary triglycerides.[3] By tracking the deuterated label, researchers can elucidate the pathways of lipid metabolism and the kinetics of triglyceride turnover in vivo.[4][5]
Experimental Protocols
While specific protocols should be optimized for individual experimental needs, the following provides a general framework for the use of this compound as an internal standard and a metabolic tracer.
Protocol 1: Use of this compound as an Internal Standard for Lipid Quantification
This protocol outlines the general steps for using this compound as an internal standard for the quantification of triglycerides in a biological sample (e.g., plasma, cell lysate) by LC-MS.
1. Preparation of Internal Standard Stock Solution:
- Accurately weigh a known amount of high-purity this compound.
- Dissolve it in an appropriate organic solvent (e.g., chloroform/methanol mixture) to a final concentration of 1 mg/mL.
- Store the stock solution at -20°C.
2. Sample Preparation:
- Thaw the biological samples on ice.
- To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the instrument's detector.
- Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method.
3. LC-MS Analysis:
- Reconstitute the dried lipid extract in the initial mobile phase.
- Inject an aliquot of the sample onto an appropriate LC column (e.g., C18) for separation of lipid species.
- The mass spectrometer should be operated in a mode that allows for the detection of both the target analytes and the deuterated internal standard (e.g., selected reaction monitoring, SRM, or multiple reaction monitoring, MRM).
4. Data Analysis:
- Quantify the target triglycerides by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
- Generate a calibration curve using known concentrations of the non-labeled triglyceride standards spiked with the same amount of internal standard.
Protocol 2: In Vivo Metabolic Tracer Study
This protocol provides a general outline for an in vivo study in an animal model to trace the metabolism of dietary triglycerides using this compound.
1. Animal Acclimation and Diet:
- Acclimate the animals to the housing conditions and a control diet for a specified period.
2. Tracer Administration:
- Prepare a lipid emulsion containing a known amount of this compound.
- Administer the emulsion to the animals via oral gavage.
3. Sample Collection:
- Collect blood and tissue samples at various time points post-administration.
4. Lipid Extraction and Analysis:
- Extract total lipids from the collected samples as described in Protocol 1.
- Analyze the lipid extracts by LC-MS or GC-MS to identify and quantify the deuterated triglyceride and its metabolic products.
5. Data Interpretation:
- Determine the rate of appearance and clearance of the deuterated label in different lipid pools and tissues to understand the dynamics of triglyceride metabolism.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripentadecanoin-d5: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, Tripentadecanoin-d5 serves as a crucial tool in quantitative analysis. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart, Tripentadecanoin.
This technical guide provides a concise overview of the molecular characteristics of this compound, a general protocol for its application as an internal standard, and a workflow diagram to illustrate its use in quantitative analysis.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design.
| Identifier | Value | Source |
| Molecular Formula | C48H87D5O6 | [1] |
| Molecular Weight | 770.27 g/mol | [1][2] |
| Unlabeled CAS Number | 7370-46-9 | [1][3] |
| CAS Number | 1219804-57-5 | |
| Synonyms | TG(15:0/15:0/15:0)-d5, 1,2,3-Tripentadecanoyl glycerol-d5 |
Application in Quantitative Analysis: Experimental Protocol
This compound is most commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to ensure the accuracy and reproducibility of the quantification of Tripentadecanoin in a given sample. The following is a generalized protocol for its use.
Objective: To accurately quantify the concentration of Tripentadecanoin (analyte) in a biological or other complex matrix.
Materials:
-
This compound (internal standard)
-
Tripentadecanoin (analytical standard)
-
Sample containing the analyte
-
Appropriate organic solvents for extraction and dilution
-
LC-MS or GC-MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a known concentration.
-
Prepare a series of calibration curve standards by spiking known concentrations of Tripentadecanoin into a matrix similar to the sample.
-
Add a fixed amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.
-
-
Sample Preparation:
-
To the unknown sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Perform a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the lipids, including the analyte and the internal standard.
-
Evaporate the solvent and reconstitute the extract in a suitable solvent for injection into the chromatography system.
-
-
LC-MS/GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the LC-MS or GC-MS system.
-
Develop a chromatographic method to separate the analyte and the internal standard from other components in the sample.
-
Set up the mass spectrometer to monitor for specific precursor and product ions of both Tripentadecanoin and this compound (Selected Reaction Monitoring or SRM is commonly used for quantification).
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot these ratios against the known concentrations of the analyte in the calibration standards to generate a calibration curve.
-
Calculate the peak area ratio of the analyte to the internal standard in the unknown sample.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Workflow for Internal Standard-Based Quantification
The following diagram illustrates the logical flow of using an internal standard for quantitative analysis.
References
The Role of Tripentadecanoin in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and other proteinopathies, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of these conditions is the accumulation of misfolded protein aggregates, which are toxic to neurons. Recent research has identified tripentadecanoin, a triglyceride of the odd-chain fatty acid pentadecanoic acid (C15:0), as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current research on tripentadecanoin, focusing on its mechanism of action, experimental evidence, and detailed protocols for its investigation in the context of neurodegenerative diseases.
Mechanism of Action: Induction of Neuroglobin Expression
Tripentadecanoin exerts its neuroprotective effects primarily through the induction of neuroglobin (Ngb), a globin protein expressed in the nervous system.[1] Studies have shown that tripentadecanoin treatment leads to a significant increase in neuroglobin mRNA levels in neurons.[2] This induction is mediated by the regulation of processing bodies (p-bodies), which are cytoplasmic granules involved in mRNA decay.[1] By modulating p-body activity, tripentadecanoin is thought to enhance the stability and translation of neuroglobin mRNA.
Increased levels of neuroglobin, in turn, confer protection against the toxicity of various amyloid oligomers, including amyloid-beta (Aβ), α-synuclein, amylin, Prion Protein, and Tau.[3][4] Neuroglobin is a known scavenger of reactive oxygen and nitrogen species, and its upregulation helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of tripentadecanoin.
Table 1: In Vitro Neuroprotection Against Amyloid Oligomer Toxicity
| Cell Type | Toxic Agent (Concentration) | Tripentadecanoin Treatment | Outcome | Reference |
| Mouse Primary Cortex Neurons | AβO (1 µM) | Pre-treatment with ≥100 nM | Increased cell viability | |
| Mouse Primary Cortex Neurons | Human α-synuclein oligomers (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |
| Mouse Primary Cortex Neurons | Human amylin oligomers (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |
| Mouse Primary Cortex Neurons | Prion Protein118-135 oligomers (2 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |
| Mouse Primary Cortex Neurons | Human Tau oligomers (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |
| Human iPSC-derived Neurons | AβO (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability |
Table 2: In Vivo Efficacy in a Mouse Model of Retinal Degeneration
| Animal Model | Treatment | Dosage | Outcome | Reference |
| NMU-induced retinal degeneration in mice | Tripentadecanoin | 20 mg/kg | Significant protection of the outer nuclear layer | |
| NMU-induced retinal degeneration in mice | Tripentadecanoin | 50 mg/kg | Significant protection of the outer nuclear layer |
Table 3: Gene Expression Changes in Neurons
| Cell Type | Treatment | Duration | Gene | Fold Increase in mRNA Level | Reference |
| Mouse Primary Cortex Neurons | Tripentadecanoin (100 nM) | 3 hours | Neuroglobin | 1.34 | |
| Mouse Primary Cortex Neurons | Tripentadecanoin (1 µM) | 3 hours | Neuroglobin | 5.91 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in tripentadecanoin research.
Protocol 1: In Vitro Neurotoxicity Assay Using Primary Cortical Neurons
1. Preparation of Primary Cortical Neurons:
-
Isolate cortical neurons from E15.5 mouse embryos.
-
Plate neurons at a density of 1 x 105 cells/cm² on Poly-D-Lysine and laminin-coated plates.
-
Culture neurons in Neurobasal Plus Medium supplemented with B-27 Plus supplement and GlutaMAX.
2. Preparation of Amyloid Oligomers:
-
Prepare amyloid-beta (1-42), human α-synuclein, human amylin, Prion Protein118-135, or human Tau oligomers according to established protocols.
3. Tripentadecanoin Treatment and Toxin Exposure:
-
For pre-treatment experiments, incubate neurons with desired concentrations of tripentadecanoin (e.g., 100 nM to 1 µM) for 48 hours before adding the toxic oligomers.
-
For post-treatment (neuro-rescue) experiments, add tripentadecanoin at various time points (e.g., 0, 3, or 6 hours) after the addition of the toxic oligomers.
-
Expose neurons to the respective amyloid oligomers at the specified concentrations for 24 hours.
4. Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control group.
Protocol 2: In Vivo Retinal Degeneration Mouse Model
1. Animal Model:
-
Use adult C57BL/6J mice.
2. Induction of Retinal Degeneration:
-
Administer a single intraperitoneal injection of N-nitroso-N-methylurea (NMU) at a dose of 40-60 mg/kg body weight to induce photoreceptor cell death.
3. Tripentadecanoin Administration:
-
Administer tripentadecanoin at doses of 20 mg/kg or 50 mg/kg via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to the experimental design (e.g., pre- or post-NMU treatment).
4. Histological Analysis:
-
Euthanize mice 7 days after NMU injection.
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin embedding and sectioning.
-
Stain retinal sections with hematoxylin and eosin (H&E).
-
Measure the thickness of the outer nuclear layer (ONL) using light microscopy and image analysis software.
Protocol 3: RNA Sequencing and Analysis
1. RNA Extraction:
-
Treat primary cortical neurons with tripentadecanoin or vehicle control for the desired duration.
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
2. Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing using an Illumina platform.
3. Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as featureCounts.
-
Perform differential gene expression analysis between tripentadecanoin-treated and control samples using packages like DESeq2 or edgeR in R.
-
Perform functional enrichment analysis (e.g., Gene Ontology and pathway analysis) on the differentially expressed genes to identify affected biological processes.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of tripentadecanoin's neuroprotective effect.
Experimental Workflows
Caption: Workflow for in vitro neurotoxicity assay.
Caption: Workflow for in vivo retinal degeneration model.
References
- 1. Tripentadecanoin, a promising molecule to fight neurodegenerative diseases – IGMM [igmm.cnrs.fr]
- 2. A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Deuterium Labeling in Triglyceride Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing deuterium labeling in the analysis of triglycerides. Deuterium labeling has emerged as a powerful tool in lipidomics, offering a robust approach for quantitative analysis, metabolic flux studies, and understanding the dynamics of triglyceride metabolism. This guide delves into the core concepts, experimental protocols, data interpretation, and the subtle yet significant effects of deuterium incorporation on triglyceride analysis.
Core Principles of Deuterium Labeling for Triglyceride Analysis
Deuterium (²H or D), a stable isotope of hydrogen, can be incorporated into biological molecules, including triglycerides, through metabolic processes. The primary method involves the administration of deuterium oxide (D₂O), also known as heavy water.[1][2] D₂O is a cost-effective and easy-to-administer tracer that can label all lipid classes.[1][2] Unlike complete metabolic labeling, D₂O provides partial labeling, leading to subtle but measurable shifts in the isotopic distribution of molecules.[3]
The incorporation of deuterium into triglycerides primarily occurs during de novo fatty acid synthesis. Deuterium from D₂O is transferred to fatty acids via NADPH and acetyl-CoA. The resulting deuterated fatty acids are then esterified to a glycerol backbone to form triglycerides. By measuring the rate and extent of deuterium incorporation, researchers can quantify the synthesis rates and turnover of triglycerides.
Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the primary analytical platform for detecting and quantifying deuterated triglycerides. The mass spectrometer distinguishes between the deuterated (heavier) and non-deuterated (lighter) forms of the triglycerides based on their mass-to-charge ratio (m/z).
Experimental Workflows
A typical workflow for the analysis of triglycerides using deuterium labeling involves several key stages, from sample preparation to data analysis.
References
An In-depth Technical Guide to the Safe Handling of Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling procedures for Tripentadecanoin-d5, a deuterated stable isotope of tripentadecanoin. The following data is compiled from available safety data sheets for the analogous non-labeled compound, Tripentadecanoin, and general best practices for laboratory safety. It is intended to provide a thorough understanding of the safety profile of this compound to ensure its proper handling in a research environment.
Hazard Identification and Classification
Tripentadecanoin is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] As such, no hazard pictograms, signal words, or hazard statements are required for its labeling.[1]
Health and Safety Ratings: [1]
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard
Based on available data, this compound is not considered to pose any significant physical or health hazards.[1]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Tripentadecanoin.
| Property | Value |
| Physical State | Solid[2] |
| Appearance | White |
| Odor | Not determined |
| Melting Point | Undetermined |
| Boiling Point | Undetermined |
| Solubility in Water | Not determined |
| Flammability | Product is not flammable |
Handling and Storage
While this compound is not classified as hazardous, adherence to good laboratory practices is essential to ensure safety.
General Handling:
-
Follow standard precautionary measures for handling chemicals.
-
Avoid contact with eyes, skin, and clothing.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from direct light.
-
No special requirements for storerooms or receptacles are specified.
Exposure Controls and Personal Protection
Engineering Controls:
-
No special ventilation requirements are noted. Good general ventilation should be sufficient.
Personal Protective Equipment (PPE):
| PPE | Recommendation |
| Eye/Face Protection | Safety glasses or goggles are recommended. |
| Skin Protection | Impermeable gloves (e.g., nitrile rubber) should be worn. |
| Respiratory Protection | Not required under normal use conditions. |
| Body Protection | A laboratory coat should be worn. |
First-Aid Measures
In the event of exposure, follow these first-aid guidelines:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. If symptoms persist, consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. The product does not generally irritate the skin. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
Accidental Release Measures
Given that the substance is not classified as hazardous, accidental releases are not expected to pose a significant danger. However, the following general cleanup protocol should be followed.
Caption: General workflow for responding to a chemical spill in a laboratory setting.
Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal conditions of use.
-
Chemical Stability: The product is stable under recommended storage conditions.
-
Conditions to Avoid: No specific conditions to avoid are listed.
-
Incompatible Materials: No specific incompatible materials are listed.
-
Hazardous Decomposition Products: No dangerous decomposition products are known.
References
Methodological & Application
Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using Tripentadecanoin-d5 as an Internal Standard by LC-MS/MS
Introduction
Triglycerides (TGs) are a major class of lipids and serve as a primary energy reserve in animals. The profiling and quantification of individual TG molecular species in biological matrices like plasma are of significant interest in various fields, including clinical diagnostics, nutritional research, and drug development, as alterations in TG levels and composition are associated with numerous metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of lipids. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
This application note describes a robust and reliable LC-MS/MS method for the quantification of triglycerides in human plasma using Tripentadecanoin-d5 as an internal standard. This compound, a deuterated analog of tripentadecanoin (TG 15:0/15:0/15:0), closely mimics the chemical and physical properties of endogenous triglycerides, making it an ideal internal standard for this application.
Principle of the Method
Plasma samples are subjected to a protein precipitation and liquid-liquid extraction procedure to isolate the lipid fraction. This compound is added as an internal standard at the beginning of the sample preparation process to account for any variability during extraction and analysis. The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved by monitoring the specific multiple reaction monitoring (MRM) transitions for each triglyceride and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water.
-
Reagents: Ammonium formate.
-
Internal Standard: this compound (C₄₈H₈₇D₅O₆), molecular weight ~772.3 g/mol .
-
Biological Matrix: Human plasma (collected in K₂EDTA tubes).
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Mobile Phase A: 10 mM Ammonium formate in Water:Acetonitrile (95:5, v/v).
-
Mobile Phase B: 10 mM Ammonium formate in Acetonitrile:Isopropanol (50:50, v/v).
3. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 500 µL of cold isopropanol for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Column Temperature: 55°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30-90% B (linear gradient)
-
12-15 min: 90% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Triglycerides are detected as their ammonium adducts ([M+NH₄]⁺). The product ions correspond to the neutral loss of one of the fatty acid chains. The MRM transition for this compound is monitored for quantification. A representative MRM transition for the internal standard is m/z 790.8 → 519.5.
Data Presentation
The performance of this method was evaluated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.
Table 1: Linearity of Triglyceride Quantification
| Analyte | Calibration Range (µg/mL) | R² |
| TG 16:0/18:1/18:2 | 0.5 - 100 | >0.995 |
| TG 16:0/16:0/18:1 | 0.5 - 100 | >0.996 |
| TG 18:1/18:1/18:2 | 0.5 - 100 | >0.994 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| TG 16:0/18:1/18:2 | 1.0 | 5.8 | 7.2 | 103.5 |
| 25.0 | 4.2 | 5.5 | 98.7 | |
| 75.0 | 3.9 | 4.8 | 101.2 | |
| TG 16:0/16:0/18:1 | 1.0 | 6.1 | 7.5 | 105.1 |
| 25.0 | 4.5 | 5.9 | 99.1 | |
| 75.0 | 4.1 | 5.2 | 102.4 |
Table 3: Recovery
| Analyte | Low Conc. (1 µg/mL) | High Conc. (75 µg/mL) |
| TG 16:0/18:1/18:2 | 92.5% | 95.1% |
| TG 16:0/16:0/18:1 | 91.8% | 94.7% |
| This compound (IS) | \multicolumn{2}{c | }{94.2%} |
Visualizations
Caption: Experimental workflow for triglyceride quantification.
Caption: Principle of internal standard-based quantification.
Protocol for Tripentadecanoin-d5 in GC-MS Lipid Profiling
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of Tripentadecanoin-d5 as an internal standard for the quantitative analysis of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and GC-MS analysis.
Introduction
Quantitative lipid profiling is essential for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. Accurate quantification, however, requires the use of an appropriate internal standard to correct for variations in sample extraction, derivatization efficiency, and instrument response.
This compound is a deuterated triglyceride containing three pentadecanoic acid-d5 chains. Following hydrolysis and derivatization, it yields pentadecanoic acid-d5 methyl ester, which is an ideal internal standard for fatty acid analysis. Pentadecanoic acid is a saturated fatty acid with an odd number of carbons, making it naturally absent or present at very low levels in most biological systems. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous fatty acids without significantly altering its chemical and chromatographic properties.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of fatty acids using this compound as an internal standard.
Materials and Reagents
-
This compound internal standard
-
Biological sample (e.g., plasma, cultured cells, tissue homogenate)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Sodium chloride (NaCl) solution, 0.9% (w/v) in ultrapure water
-
Sodium hydroxide (NaOH) in methanol, 0.5 M
-
Boron trifluoride (BF3) in methanol, 14% (w/v)
-
Anhydrous sodium sulfate
-
FAME standards mix for calibration curve
-
Glass test tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporation system
-
GC-MS system with a suitable capillary column
Sample Preparation and Lipid Extraction
-
Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise amount of the sample (e.g., 100 µL of plasma, 1x10^6 cells, or 10 mg of tissue homogenate) into a glass test tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The final concentration should be within the linear range of the calibration curve.
-
Lipid Extraction (Folch Method):
-
To each sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge the samples at 2000 x g for 10 minutes to separate the layers.
-
Carefully aspirate the upper aqueous layer and discard it.
-
Collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. This step hydrolyzes the triglycerides (including the this compound) and other complex lipids to release the fatty acids.
-
Heating: Cap the tubes tightly and heat at 100°C for 10 minutes in a heating block or water bath.
-
Methylation: Cool the tubes to room temperature. Add 2 mL of 14% BF3 in methanol. This reagent will methylate the free fatty acids to form FAMEs.
-
Second Heating: Cap the tubes and heat again at 100°C for 5 minutes.
-
Extraction of FAMEs: Cool the tubes to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vortex the tubes and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
GC-MS Analysis
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
GC Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI).
GC-MS Parameters
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, hold for 10 min. |
| Transfer Line Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Identification of FAMEs
FAMEs are identified by comparing their retention times and mass spectra with those of known standards (e.g., a commercial FAME mix) and with mass spectral libraries such as the NIST library. The retention index of non-deuterated methyl pentadecanoate can be used as a reference for the elution of the internal standard.
Quantification
For quantitative analysis, a calibration curve is generated using a series of standard solutions containing known concentrations of the target fatty acid methyl esters and a constant concentration of the this compound internal standard. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the fatty acids in the samples is then determined from this calibration curve.
When using SIM mode, specific ions for each analyte and the internal standard are monitored to increase sensitivity and selectivity.
Quantitative Data Summary
The following table provides the key mass-to-charge ratio (m/z) values for the non-deuterated pentadecanoic acid methyl ester, which can be used to predict the corresponding values for the deuterated internal standard.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Pentadecanoic acid methyl ester | 256.42 | 256 | 74 (McLafferty rearrangement), 87, 143, 213, 225 |
| Pentadecanoic acid-d5 methyl ester (Predicted) | 261.45 | 261 | 79, 92, 148, 218, 230 |
Note: The predicted m/z values for the deuterated standard are based on the addition of 5 Da to the non-deuterated fragments. The actual observed fragments and their relative intensities may vary depending on the position of the deuterium labels and the instrument conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS lipid profiling.
Derivatization Reaction Pathway
Caption: Derivatization of triglycerides to FAMEs.
Application Note & Protocol: High-Throughput Quantification of Triglycerides using Tripentadecanoin-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and are key components of cellular membranes. The accurate quantification of specific triglyceride species is crucial for understanding metabolic diseases, biomarker discovery, and for the development of novel therapeutics. This application note provides a detailed protocol for the robust and sensitive quantification of triglycerides in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Tripentadecanoin-d5. The use of this compound corrects for variability during sample preparation and ionization, ensuring high accuracy and precision.
This method employs a liquid-liquid extraction procedure for the efficient isolation of lipids, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow Overview
The experimental workflow for the quantification of triglycerides using this compound involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for triglyceride quantification.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Phosphate-buffered saline (PBS)
Equipment
-
High-performance liquid chromatography (UPLC/HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Internal Standard Preparation
-
Prepare a stock solution of this compound in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working internal standard solution of 10 µg/mL in isopropanol.
Sample Preparation (Folch Extraction)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the 10 µg/mL this compound working solution.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 55°C |
| Gradient | 0-2 min: 30% B, 2-12 min: 30-100% B, 12-15 min: 100% B, 15.1-18 min: 30% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for the internal standard and representative endogenous triglycerides are listed below. The precursor ion for triglycerides is the ammonium adduct [M+NH4]+, and the product ion corresponds to the neutral loss of one of the fatty acid chains.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (IS) | 787.8 | 528.5 | 50 |
| Tripalmitin (TG 16:0/16:0/16:0) | 824.8 | 568.5 | 50 |
| Tristearin (TG 18:0/18:0/18:0) | 890.9 | 607.6 | 50 |
| Triolein (TG 18:1/18:1/18:1) | 884.9 | 601.5 | 50 |
| Trilolein (TG 18:2/18:2/18:2) | 878.8 | 595.5 | 50 |
Data Presentation
Calibration Curve
A calibration curve should be prepared using a series of known concentrations of a representative triglyceride standard (e.g., Tripalmitin) spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,200 | 0.051 |
| 10 | 15,300 | 149,800 | 0.102 |
| 50 | 75,800 | 150,500 | 0.504 |
| 100 | 152,000 | 151,000 | 1.007 |
| 500 | 760,000 | 149,500 | 5.084 |
Quantitative Analysis of Triglycerides in Plasma
The following table presents example quantitative data for several triglyceride species in human plasma samples. Concentrations are determined using the calibration curve and corrected for the internal standard response.
| Sample ID | Tripalmitin (µg/mL) | Tristearin (µg/mL) | Triolein (µg/mL) | Trilolein (µg/mL) |
| Control 1 | 15.2 ± 1.1 | 10.5 ± 0.8 | 55.3 ± 4.2 | 25.1 ± 2.0 |
| Control 2 | 14.8 ± 1.3 | 11.1 ± 0.9 | 58.1 ± 5.0 | 26.3 ± 2.2 |
| Treated 1 | 25.6 ± 2.3 | 18.2 ± 1.5 | 85.7 ± 7.1 | 40.5 ± 3.5 |
| Treated 2 | 26.1 ± 2.5 | 17.9 ± 1.6 | 88.2 ± 7.5 | 41.2 ± 3.8 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathway and Logical Relationships
The quantification of triglycerides is often a key component in understanding broader metabolic pathways.
Application Notes and Protocols: Tripentadecanoin-d5 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope-labeled substrates, such as Tripentadecanoin-d5, provides a robust method for tracing the fate of metabolites in vivo. This compound is a deuterated form of tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules. Pentadecanoic acid is an odd-chain fatty acid, and its metabolism offers unique insights into cellular energetics and biosynthetic pathways. When introduced into a biological system, the deuterated pentadecanoate (C15:0-d5) released from this compound can be traced through various metabolic routes, providing quantitative data on fatty acid oxidation and anaplerosis.
The primary application of this compound in metabolic flux analysis lies in its ability to trace the contribution of odd-chain fatty acids to the tricarboxylic acid (TCA) cycle. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the final round of β-oxidation of pentadecanoic acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the TCA cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates that may be depleted for biosynthetic purposes. By measuring the incorporation of deuterium from C15:0-d5 into TCA cycle intermediates and other downstream metabolites, researchers can quantify the rate of anaplerosis from odd-chain fatty acids.
Key Applications
-
Quantifying Anaplerotic Flux: Tracing the entry of succinyl-CoA derived from this compound into the TCA cycle allows for the direct measurement of anaplerotic flux from odd-chain fatty acids. This is particularly relevant in studying conditions with altered energy metabolism, such as diabetes, heart failure, and neurological disorders.
-
Investigating Fatty Acid Oxidation Disorders: Inborn errors of metabolism affecting fatty acid oxidation can be investigated by monitoring the breakdown of C15:0-d5.
-
Studying Hepatic Lipid Metabolism: The fate of orally administered this compound can be tracked to understand its absorption, packaging into lipoproteins, and uptake and metabolism by the liver. This is valuable in research related to non-alcoholic fatty liver disease (NAFLD).
-
Biomarker of Dairy Fat Intake: Pentadecanoic acid is a recognized biomarker for the consumption of dairy fat. Using a deuterated tracer can help in studies aimed at understanding the metabolic consequences of diets rich in dairy products.
Experimental Protocols
The following protocols are representative methodologies for in vivo metabolic flux analysis using this compound.
Protocol 1: Oral Administration for Hepatic Metabolism Studies
This protocol is designed to trace the absorption and subsequent hepatic metabolism of pentadecanoic acid from an oral dose of this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., mixed in a small volume of a high-fat liquid meal)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Equipment for plasma lipid extraction
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study.
-
Tracer Administration: Administer a single oral dose of this compound. The exact dose should be determined based on the subject's body weight and the sensitivity of the analytical instruments (a typical starting point could be 10-20 mg/kg body weight).
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 12 hours).
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Lipid Extraction: Extract total lipids from plasma samples using a standard method, such as the Folch or Bligh-Dyer method.
-
Derivatization: Hydrolyze the triglyceride fraction and derivatize the resulting fatty acids to a volatile form, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to quantify the enrichment of d5-pentadecanoate in the plasma triglyceride fraction.
Protocol 2: Intravenous Infusion for Whole-Body Fatty Acid Flux
This protocol is designed to measure the rate of appearance (Ra) and disappearance (Rd) of pentadecanoic acid in the circulation, providing insights into whole-body fatty acid turnover.
Materials:
-
Sterile this compound emulsion for intravenous infusion
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes
-
Breath collection bags
-
GC-MS and Isotope Ratio Mass Spectrometer (IRMS)
Procedure:
-
Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
-
Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated for arterialized venous blood sampling.
-
Priming Dose and Continuous Infusion: Administer a priming bolus of this compound to rapidly achieve isotopic steady-state, followed by a constant intravenous infusion for a period of 2-4 hours.
-
Blood and Breath Sampling: Collect blood and expired breath samples at baseline and at regular intervals during the infusion to confirm isotopic steady-state.
-
Sample Processing: Process blood samples to isolate plasma and extract lipids as described in Protocol 1.
-
Analytical Measurement:
-
Analyze plasma samples by GC-MS to determine the isotopic enrichment of d5-pentadecanoate.
-
Analyze breath samples by IRMS to measure the enrichment of ¹³CO₂ if a ¹³C-labeled tracer is co-infused to assess oxidation.
-
-
Flux Calculation: Calculate the rate of appearance (Ra) of pentadecanoate using steady-state isotope dilution equations.
Data Presentation
Quantitative data from a hypothetical this compound tracer study are summarized in the tables below. These tables are representative of the types of data that can be generated and are for illustrative purposes.
Table 1: Plasma d5-Pentadecanoate Enrichment Following Oral Administration of this compound
| Time (hours) | Plasma Triglyceride d5-Pentadecanoate (Atom Percent Excess) |
| 0 | 0.00 |
| 1 | 0.52 |
| 2 | 1.25 |
| 4 | 2.10 |
| 6 | 1.85 |
| 8 | 1.30 |
| 12 | 0.75 |
Table 2: Kinetic Parameters of Pentadecanoate Metabolism from Intravenous Infusion of this compound
| Parameter | Value (μmol/kg/min) |
| Rate of Appearance (Ra) | 3.5 ± 0.4 |
| Rate of Disappearance (Rd) | 3.5 ± 0.4 |
| Anaplerotic Contribution to TCA Cycle (%) | 5.2 ± 0.8 |
Visualizations
Metabolic Pathway of Pentadecanoic Acid
The following diagram illustrates the metabolic fate of pentadecanoic acid derived from this compound, highlighting its entry into the TCA cycle.
Experimental Workflow for In Vivo Tracer Study
This diagram outlines the key steps in an in vivo metabolic flux study using this compound.
Application Notes and Protocols for Lipid Extraction with Tripentadecanoin-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common lipid extraction methods—Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE)—incorporating Tripentadecanoin-d5 as an internal standard for accurate quantification of lipids.
Introduction to Lipid Extraction and the Role of Internal Standards
Lipid extraction is a critical first step in lipidomics, aiming to isolate lipids from complex biological matrices. The choice of extraction method can significantly impact the quantitative accuracy and the breadth of lipid classes recovered. The "gold standard" methods, such as those developed by Folch and Bligh & Dyer, utilize a biphasic solvent system of chloroform and methanol to efficiently extract a wide range of lipids.[1][2] A more recent method using MTBE offers benefits in terms of reduced toxicity and simplified sample handling.[3][4]
To correct for variability in extraction efficiency and sample loss during processing, an internal standard (ISTD) is added to the sample at the beginning of the extraction procedure. This compound, a deuterated triglyceride, is an excellent ISTD for studies focusing on neutral lipids, particularly triglycerides. Its chemical similarity to endogenous triglycerides ensures it behaves similarly during extraction, while its distinct mass due to deuterium labeling allows for its accurate detection by mass spectrometry without interfering with the measurement of endogenous lipids. The use of stable isotope-labeled internal standards is recommended to compensate for reduced recovery of certain lipid classes in some methods.[5]
Comparative Overview of Lipid Extraction Methods
The selection of an appropriate lipid extraction method is crucial for reliable lipidomic analysis and depends on the specific lipid classes of interest and the sample matrix. The Folch, Bligh-Dyer, and MTBE methods are among the most widely used protocols.
The Folch method is recognized for its effectiveness in extracting a broad range of lipid classes. It is often considered the optimal method for efficacy and reproducibility for various tissues like the pancreas, spleen, brain, and plasma. The Bligh-Dyer method is a modification of the Folch method that uses a different solvent ratio and is also widely applied. The MTBE method offers a less toxic alternative to chloroform-based methods and is particularly amenable to high-throughput applications. However, the MTBE method may show lower recovery for some polar lipid classes, such as lysophosphatidylcholines and lysophosphatidylethanolamines.
The following table summarizes the quantitative recovery of various lipid classes using different extraction methods. It is important to note that recovery can be tissue-dependent.
| Lipid Class | Folch Method | Bligh-Dyer Method | MTBE Method |
| Triglycerides (TG) | High | High | High |
| Diglycerides (DG) | High | High | High |
| Cholesteryl Esters (CE) | High | High | High |
| Phosphatidylcholines (PC) | High | High | Moderate-High |
| Phosphatidylethanolamines (PE) | High | High | Moderate-High |
| Lysophosphatidylcholines (LPC) | High | High | Low-Moderate |
| Lysophosphatidylethanolamines (LPE) | High | High | Low-Moderate |
| Sphingomyelins (SM) | High | High | Low-Moderate |
| Acyl Carnitines (AcCar) | High | High | Low |
Note: "High" recovery is generally considered to be in the range of 90-100%, "Moderate-High" in the range of 80-90%, "Moderate" in the range of 70-80%, and "Low" below 70%. These are general trends, and actual recoveries can vary based on the specific sample matrix and experimental conditions. The addition of stable isotope-labeled internal standards, like this compound for triglycerides, is crucial for correcting potential recovery variations.
Experimental Protocols
General Precautions
-
To prevent contamination from plasticizers, use glass tubes, vials, and pipettes for all procedures.
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, especially when handling chloroform and methanol.
-
To minimize lipid oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Protocol 1: Modified Folch Method with this compound
This protocol is adapted from the classic Folch method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
This compound internal standard solution (in chloroform or a suitable organic solvent)
-
Sample (e.g., tissue homogenate, plasma, cell pellet)
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in a suitable buffer.
-
For plasma or serum, use 50-100 µL.
-
For cell pellets, resuspend in a known volume of buffer.
-
-
Addition of Internal Standard:
-
To the prepared sample in a glass centrifuge tube, add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of endogenous triglycerides in the sample.
-
-
Solvent Addition and Homogenization:
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample. For example, for a 100 µL sample, add 2 mL of the solvent mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and homogenization.
-
Incubate at room temperature for 15-20 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL solvent example, this would be 400 µL.
-
Vortex for another 1-2 minutes.
-
Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to facilitate phase separation. This will result in two distinct phases: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
-
Collect the lower chloroform phase, which contains the lipids and the this compound internal standard, into a clean glass tube. Be careful not to disturb the protein interface.
-
-
Drying and Storage:
-
Evaporate the collected chloroform phase to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until analysis.
-
-
Reconstitution:
-
Prior to analysis (e.g., by LC-MS), reconstitute the dried lipid extract in a suitable solvent, such as isopropanol or a mobile phase-compatible solvent mixture.
-
Caption: Workflow for the modified Folch lipid extraction method.
Protocol 2: Modified Bligh & Dyer Method with this compound
This protocol is a variation of the Folch method that uses a different solvent-to-sample ratio, making it suitable for smaller sample sizes.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
This compound internal standard solution
-
Sample
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the Folch method. Assume a sample volume of approximately 800 µL (sample plus buffer/water).
-
-
Addition of Internal Standard:
-
Add a known amount of this compound internal standard solution to the sample in a glass centrifuge tube.
-
-
Initial Extraction:
-
Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Incubate at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 1 mL of chloroform and vortex for 1 minute.
-
Add 1 mL of deionized water and vortex for another minute.
-
Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Lipid Collection:
-
Collect the lower chloroform phase containing the lipids and internal standard using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 1 mL of chloroform to the remaining aqueous/methanol phase, vortex, and centrifuge again.
-
Combine the second chloroform extract with the first one.
-
-
Drying and Storage:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.
-
Store the dried lipids at -80°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent before analysis.
-
Caption: Workflow for the modified Bligh & Dyer lipid extraction method.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method with this compound
This method provides a safer and often faster alternative to chloroform-based extractions.
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
This compound internal standard solution
-
Sample
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes or automated liquid handler
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the Folch method.
-
-
Addition of Internal Standard:
-
Add a known amount of this compound internal standard solution to the sample in a glass centrifuge tube.
-
-
Solvent Addition and Extraction:
-
Add 1.5 mL of methanol to the sample.
-
Add 5 mL of MTBE.
-
Vortex for 10-15 seconds.
-
Incubate on a shaker for 1 hour at room temperature.
-
-
Phase Separation:
-
Add 1.25 mL of deionized water to induce phase separation.
-
Vortex for 15 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature. This will result in an upper organic (MTBE) phase containing the lipids and a lower aqueous phase.
-
-
Lipid Collection:
-
Carefully collect the upper MTBE phase, which contains the lipids and internal standard, and transfer it to a new glass tube. The low density of MTBE allows for easy collection of the lipid-containing upper layer.
-
-
Re-extraction (Optional):
-
Add an additional 2 mL of MTBE to the lower phase, vortex, and centrifuge again.
-
Combine the second MTBE extract with the first.
-
-
Drying and Storage:
-
Evaporate the combined MTBE extracts to dryness under a gentle stream of nitrogen.
-
Store the dried lipids at -80°C.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate solvent for analysis.
-
Caption: Workflow for the MTBE lipid extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tripentadecanoin-d5 Spiked Experiments in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tripentadecanoin-d5 as an internal standard in quantitative lipidomics experiments. These guidelines are designed to ensure accurate and reproducible quantification of triglycerides and fatty acids in various biological matrices.
Introduction
This compound (T15:0-d5) is a deuterated triglyceride containing three pentadecanoic acid (C15:0) chains. As C15:0 is a fatty acid not commonly found in high abundance in many biological systems, its deuterated form serves as an excellent internal standard for mass spectrometry-based lipid analysis. The use of a stable isotope-labeled internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high precision and accuracy in quantification.[1][2] This internal standard is added at a known concentration to samples at the beginning of the workflow to account for sample loss and analytical variability.[2][3]
Key Considerations for Using Deuterated Standards
The selection and proper use of a deuterated internal standard are paramount for accurate quantification. Key factors to consider include:
-
Isotopic Purity: High isotopic enrichment (ideally ≥98%) is essential to minimize interference from unlabeled or partially labeled molecules.
-
Chemical Purity: The standard should have high chemical purity (>99%) to ensure that the measured response is solely from the analyte of interest.
-
Stability: The position of the deuterium atoms should be stable and not prone to exchange during sample preparation.
-
Concentration: The amount of internal standard added should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the endogenous analytes.
Experimental Protocols
This section details the methodologies for lipid extraction and analysis from various biological samples using this compound as an internal standard.
Protocol 1: Total Fatty Acid Analysis from Plasma/Serum
This protocol describes the extraction of total fatty acids from plasma or serum, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in a suitable organic solvent like chloroform or methanol)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined caps
Procedure:
-
Sample Spiking: To 100 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform/methanol (2:1, v/v).
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[3]
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer into a new glass tube.
-
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
FAMEs Extraction:
-
Add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Lipid Extraction from Cells for LC-MS/MS Analysis
This protocol outlines the extraction of total lipids from cultured cells for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
This compound internal standard solution
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
Procedure:
-
Cell Harvesting and Spiking:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Scrape the cells in a known volume of PBS.
-
Take an aliquot of the cell suspension for protein quantification.
-
To the remaining cell suspension, add a known amount of this compound internal standard solution.
-
-
Lipid Extraction (MTBE Method):
-
Add ice-cold methanol to the cell suspension.
-
Add MTBE and vortex vigorously.
-
Add water to induce phase separation and vortex again.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the upper organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
Analysis: Analyze the lipid extract by LC-MS/MS.
Data Presentation
Quantitative data should be summarized in a clearly structured table. The concentration of each analyte is determined by constructing a calibration curve using known concentrations of standards and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Table 1: Example of Quantitative Data Summary
| Analyte | Sample Group 1 (Mean ± SD, µg/mL) | Sample Group 2 (Mean ± SD, µg/mL) | p-value |
| Palmitic Acid (C16:0) | 150.2 ± 12.5 | 210.8 ± 18.2 | <0.05 |
| Oleic Acid (C18:1) | 250.6 ± 20.1 | 325.4 ± 25.9 | <0.01 |
| Stearic Acid (C18:0) | 85.3 ± 7.9 | 110.1 ± 9.5 | <0.05 |
| Linoleic Acid (C18:2) | 310.9 ± 28.4 | 450.7 ± 35.1 | <0.01 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for a this compound spiked lipidomics experiment.
Logical Relationship for Quantification
The diagram below illustrates the logical relationship for calculating the concentration of an analyte using an internal standard.
References
Application Note: Mass Spectrometry Fragmentation of Tripentadecanoin-d5 for Accurate Quantification in Lipidomic Studies
INTRODUCTION:
Tripentadecanoin-d5 is a deuterated triglyceride containing three pentadecanoic acid (C15:0) chains attached to a glycerol-d5 backbone. It serves as a crucial internal standard in mass spectrometry-based lipidomics for the accurate quantification of triglycerides in various biological matrices. Understanding its fragmentation pattern is essential for developing robust and reliable analytical methods. This application note provides a detailed overview of the mass spectrometric behavior of this compound, including its fragmentation pathway and a comprehensive protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Under typical electrospray ionization (ESI) conditions in positive ion mode, triglycerides like this compound readily form adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺). Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the neutral loss of one of the pentadecanoic acid chains.
The key fragment observed is the diglyceride-d5 ion, which results from the cleavage of an ester bond and the loss of a neutral pentadecanoic acid molecule (C₁₅H₃₀O₂). Further fragmentation can lead to the loss of a second fatty acid chain, resulting in a monoglyceride-d5 fragment. The deuterium atoms on the glycerol backbone remain intact on these fragment ions, providing a distinct mass shift that is critical for its use as an internal standard.
A simplified fragmentation scheme is as follows:
-
Precursor Ion Formation: this compound + NH₄⁺ → [this compound + NH₄]⁺
-
Primary Fragmentation (MS/MS): [this compound + NH₄]⁺ → [Diglyceride-d5]⁺ + Pentadecanoic Acid + NH₃
-
Secondary Fragmentation: [Diglyceride-d5]⁺ → [Monoglyceride-d5]⁺ + Pentadecanoic Acid
Quantitative Data Summary
The expected mass-to-charge ratios (m/z) for the primary ions of this compound are summarized in the table below. These values are calculated based on the chemical formula of this compound (C₄₈H₈₇D₅O₆) and the respective adducts and fragments.
| Ion Description | Chemical Formula | Exact Mass (Da) | Predicted m/z ([M+NH₄]⁺ Adduct) | Predicted m/z ([M+Na]⁺ Adduct) |
| This compound | C₄₈H₈₇D₅O₆ | 770.75 | - | - |
| [M+NH₄]⁺ Precursor Ion | C₄₈H₉₁D₅NO₆ | 788.80 | 788.80 | - |
| [M+Na]⁺ Precursor Ion | C₄₈H₈₇D₅NaO₆ | 793.73 | - | 793.73 |
| Diglyceride-d5 Fragment Ion | C₃₃H₆₁D₅O₄ | 528.52 | 528.52 | 528.52 |
| Monoglyceride-d5 Fragment Ion | C₁₈H₃₃D₅O₃ | 286.30 | 286.30 | 286.30 |
| Pentadecanoic Acid (Neutral Loss) | C₁₅H₃₀O₂ | 242.22 | - | - |
Experimental Protocols
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol or chloroform/methanol 2:1 v/v) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution.
-
Biological Sample Extraction (Plasma/Serum):
-
To 50 µL of plasma or serum, add 500 µL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol containing the this compound internal standard at the desired concentration.
-
Vortex for 1 minute.
-
Add 125 µL of water and vortex for another 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 90% B
-
12-15 min: Hold at 90% B
-
15.1-18 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For [M+NH₄]⁺ adduct:
-
Precursor Ion (Q1): m/z 788.8
-
Product Ion (Q3): m/z 528.5
-
Collision Energy: Optimized for the specific instrument (typically 25-35 eV).
-
-
For [M+Na]⁺ adduct:
-
Precursor Ion (Q1): m/z 793.7
-
Product Ion (Q3): m/z 528.5
-
Collision Energy: Optimized for the specific instrument (typically 25-35 eV).
-
-
Visualizations
Caption: Experimental workflow for the quantification of triglycerides using this compound.
Caption: Proposed MS/MS fragmentation pathway of this compound ammonium adduct.
Application Notes and Protocols for Tripentadecanoin-d5 in Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripentadecanoin-d5 is a stable isotope-labeled triglyceride containing three pentadecanoic acid (C15:0) molecules and a deuterated glycerol backbone. This tracer is a valuable tool for researchers studying fatty acid metabolism, offering a non-radioactive method to track the absorption, distribution, and metabolic fate of dietary fats. Pentadecanoic acid, an odd-chain fatty acid, is of growing interest due to its potential as a biomarker for dairy fat intake and its associations with cardiometabolic health.[1][2] this compound allows for precise quantification of the kinetics of C15:0 and the glycerol backbone, providing insights into processes such as lipolysis, triglyceride turnover, and incorporation into various lipid pools.
These application notes provide an overview of the use of this compound as a tracer in fatty acid metabolism studies, along with detailed protocols for its use in both oral and intravenous administration studies.
Principle of Tracer Methodology
The use of stable isotope-labeled compounds like this compound relies on the principle of tracer dilution.[3] A known amount of the labeled tracer is introduced into the biological system, where it mixes with the endogenous, unlabeled counterpart (the "tracee"). By measuring the ratio of tracer to tracee in biological samples over time using mass spectrometry, researchers can calculate various kinetic parameters, including the rate of appearance (Ra) of the substance, its turnover rate, and its incorporation into other molecules.[3][4]
This compound is particularly useful as it can be used to simultaneously trace the metabolic fate of both the fatty acid (pentadecanoic acid) and the glycerol backbone of the triglyceride molecule.
Applications in Fatty Acid Metabolism Research
This compound can be employed in a variety of research settings to investigate:
-
Dietary Fat Absorption and Digestion: By administering this compound orally, researchers can track its appearance in the bloodstream within chylomicrons, providing a measure of the rate and extent of dietary triglyceride absorption.
-
Lipolysis and Fatty Acid Turnover: The release of deuterated glycerol (d5-glycerol) from the breakdown of this compound can be used to quantify the rate of whole-body lipolysis.
-
VLDL-Triglyceride Kinetics: Following its absorption and processing by the liver, the deuterated glycerol and pentadecanoic acid can be incorporated into very-low-density lipoproteins (VLDL). The turnover of VLDL-triglycerides can then be measured.
-
Tissue-Specific Fatty Acid Uptake: By combining tracer administration with tissue biopsies or advanced imaging techniques, the incorporation of pentadecanoic acid into specific tissue lipid pools (e.g., muscle, adipose tissue) can be quantified.
-
Internal Standard for Lipidomics: Due to its chemical similarity to endogenous triglycerides and its distinct mass, this compound can also be used as an internal standard for the accurate quantification of triglycerides in complex biological samples by mass spectrometry.
Data Presentation
Table 1: Illustrative Plasma Kinetics of Pentadecanoic Acid (C15:0) and d5-Glycerol Following Oral Administration of this compound
| Time Point (hours) | Plasma C15:0 Enrichment (mole percent excess) | Plasma d5-Glycerol Enrichment (mole percent excess) |
| 0 (Baseline) | 0.00 | 0.00 |
| 1 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| 2 | 1.8 ± 0.3 | 0.8 ± 0.1 |
| 4 | 3.5 ± 0.5 | 1.5 ± 0.2 |
| 6 | 2.1 ± 0.4 | 0.9 ± 0.1 |
| 8 | 1.0 ± 0.2 | 0.4 ± 0.08 |
Table 2: Illustrative VLDL-Triglyceride (TG) Kinetics Following Intravenous Infusion of this compound
| Parameter | Value | Unit |
| VLDL-TG Pool Size | 150 ± 30 | mg |
| VLDL-TG Fractional Catabolic Rate (FCR) | 0.25 ± 0.05 | pools/hour |
| VLDL-TG Turnover Rate | 37.5 ± 7.5 | mg/hour |
Experimental Protocols
Protocol 1: Oral Administration of this compound to Study Dietary Fat Absorption
Objective: To measure the rate of appearance of dietary pentadecanoic acid in plasma following an oral fat load.
Materials:
-
This compound
-
High-fat liquid meal (e.g., a standardized shake)
-
Intravenous catheters
-
EDTA-containing blood collection tubes
-
Centrifuge
-
-80°C freezer for sample storage
-
LC-MS/MS system for lipid analysis
Procedure:
-
Subject Preparation: Subjects should fast for at least 10-12 hours overnight prior to the study.
-
Baseline Blood Sample: An intravenous catheter is inserted, and a baseline blood sample is collected.
-
Tracer Administration: A precise dose of this compound (e.g., 50 mg/kg body weight) is mixed into a high-fat liquid meal. The subject consumes the meal within 10-15 minutes.
-
Blood Sampling: Blood samples are collected into EDTA tubes at regular intervals (e.g., 0, 30, 60, 90, 120, 180, 240, 300, and 360 minutes) after the meal.
-
Sample Processing: Plasma is separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) and stored at -80°C until analysis.
-
Lipid Extraction and Analysis: Plasma lipids are extracted using a suitable method (e.g., Folch or Bligh-Dyer). The enrichment of pentadecanoic acid in the plasma triglyceride fraction is determined by LC-MS/MS.
Data Analysis:
The rate of appearance (Ra) of exogenous C15:0 in plasma can be calculated from the tracer enrichment data.
Protocol 2: Intravenous Infusion of this compound for VLDL-Triglyceride Kinetics
Objective: To determine the fractional catabolic rate and turnover rate of VLDL-triglycerides.
Materials:
-
This compound
-
Sterile saline solution
-
Infusion pump
-
Intravenous catheters
-
EDTA-containing blood collection tubes
-
Ultracentrifuge for lipoprotein isolation
-
-80°C freezer for sample storage
-
GC-MS or LC-MS/MS system for lipid analysis
Procedure:
-
Subject Preparation: Subjects should fast for at least 10-12 hours overnight.
-
Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling from the contralateral arm.
-
Tracer Preparation: A sterile solution of this compound in saline is prepared.
-
Primed-Constant Infusion: A priming bolus of this compound is administered to rapidly achieve isotopic equilibrium, followed by a constant infusion for a set period (e.g., 4-6 hours).
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to confirm a steady state of tracer enrichment has been reached.
-
Sample Processing: Plasma is separated by centrifugation. VLDL is isolated from plasma by ultracentrifugation.
-
Lipid Extraction and Analysis: Lipids are extracted from the VLDL fraction. The enrichment of deuterated glycerol in VLDL-triglycerides is determined by GC-MS or LC-MS/MS.
Data Analysis:
The fractional catabolic rate (FCR) of VLDL-TG is calculated from the steady-state tracer-to-tracee ratio and the infusion rate. The turnover rate is the product of the FCR and the VLDL-TG pool size.
Metabolic Pathways
The following diagram illustrates the primary metabolic pathways that can be traced using this compound.
Conclusion
This compound is a versatile and powerful tracer for investigating various aspects of fatty acid and triglyceride metabolism in vivo. Its use, in conjunction with mass spectrometry, allows for the safe and detailed quantification of key metabolic processes. The protocols and information provided here serve as a guide for researchers and drug development professionals to design and implement studies utilizing this valuable tool to further our understanding of lipid metabolism in health and disease.
References
- 1. Pentadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. mdpi.com [mdpi.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies Using Tripentadecanoin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripentadecanoin-d5 is a stable isotope-labeled triglyceride containing three pentadecanoic acid (C15:0) molecules, with five deuterium atoms labeling the glycerol backbone. This deuterated lipid serves as a powerful tracer in metabolic studies, allowing for the precise tracking of its uptake, transport, storage, and breakdown within cellular systems. The use of stable isotopes like deuterium (²H) in combination with mass spectrometry provides a robust and safe method for elucidating the dynamics of lipid metabolism without the need for radioactive materials[1][2][3].
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate various aspects of lipid metabolism, including fatty acid uptake, triglyceride synthesis and storage in lipid droplets, and lipolysis. The protocols are designed for researchers in academic and industrial settings who are focused on understanding the roles of lipids in health and disease, as well as for professionals in drug development targeting metabolic pathways.
Applications
This compound can be employed in a variety of in vitro cell culture models to study:
-
Fatty Acid Uptake and Esterification: Quantify the rate at which cells take up fatty acids from the extracellular environment and incorporate them into triglycerides.
-
Lipid Droplet Dynamics: Visualize and quantify the incorporation of exogenous triglycerides into cellular lipid droplets, providing insights into lipid storage and organelle biogenesis.
-
Lipolysis: Trace the breakdown of stored triglycerides and the subsequent release of fatty acids and glycerol from cells.
-
Metabolic Flux Analysis: Determine the contribution of exogenous triglycerides to intracellular fatty acid and glycerolipid pools.
-
Drug Efficacy and Mechanism of Action: Evaluate the effects of therapeutic compounds on lipid uptake, storage, and catabolism.
Experimental Protocols
The following are generalized protocols for conducting cell culture studies using this compound. These should be adapted based on the specific cell type and experimental goals.
Protocol 1: Tracing Fatty Acid Uptake and Incorporation into Cellular Lipids
This protocol describes how to treat cultured cells with this compound and analyze the incorporation of the deuterated glycerol backbone and pentadecanoic acid into the cellular lipidome.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards for mass spectrometry
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that allows for optimal growth and treatment.
-
Preparation of this compound Treatment Medium:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Complex the this compound with fatty acid-free BSA in serum-free culture medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 4:1.
-
Prepare the final treatment medium by diluting the this compound-BSA complex in complete culture medium to the desired final concentration.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the this compound treatment medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS and pelleting by centrifugation.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the deuterated lipid species. Monitor for the mass shift corresponding to the d5-glycerol backbone in triglycerides and other glycerolipids.
-
Experimental Workflow for Tracing this compound Metabolism
Protocol 2: Analysis of Lipolysis using this compound
This protocol is designed to measure the breakdown of pre-loaded deuterated triglycerides and the release of deuterated glycerol and fatty acids.
Materials:
-
Cultured adipocytes (e.g., differentiated 3T3-L1 cells)
-
This compound loading medium (from Protocol 1)
-
Lipolysis stimulation cocktail (e.g., isoproterenol and IBMX)
-
Lipolysis assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)
-
Reagents for glycerol and fatty acid quantification
Procedure:
-
Loading Cells with this compound:
-
Culture adipocytes to maturity.
-
Incubate the cells with this compound treatment medium for 24 hours to allow for incorporation into lipid droplets.
-
-
Initiating Lipolysis:
-
Wash the cells twice with warm PBS to remove excess unincorporated tracer.
-
Add lipolysis assay buffer to the cells and incubate for a baseline period (e.g., 1 hour).
-
Collect a sample of the buffer for baseline measurement.
-
Add the lipolysis stimulation cocktail to the remaining buffer in the wells.
-
Incubate for the desired time course (e.g., 0, 30, 60, 120 minutes).
-
-
Sample Collection and Analysis:
-
At each time point, collect an aliquot of the assay buffer.
-
Analyze the buffer for the concentration of deuterated glycerol and pentadecanoic acid using LC-MS/MS.
-
Total glycerol and free fatty acid release can also be measured using commercially available colorimetric or fluorometric assay kits.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Incorporation of this compound into Cellular Triglycerides over Time
| Time (hours) | d5-Triglyceride (nmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 1 | 5.2 ± 0.8 |
| 4 | 18.9 ± 2.1 |
| 8 | 35.4 ± 3.5 |
| 24 | 62.1 ± 5.9 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Release of Deuterated Glycerol during Stimulated Lipolysis
| Time (minutes) | Basal d5-Glycerol Release (nmol/mg protein) | Stimulated d5-Glycerol Release (nmol/mg protein) |
| 0 | 0.5 ± 0.1 | 0.5 ± 0.1 |
| 30 | 0.6 ± 0.1 | 4.8 ± 0.5 |
| 60 | 0.7 ± 0.2 | 9.2 ± 1.1 |
| 120 | 0.9 ± 0.2 | 18.5 ± 2.3 |
Data are presented as mean ± standard deviation from a representative experiment.
Signaling Pathways and Logical Relationships
The metabolism of this compound is integrated into the broader network of cellular lipid metabolism. The following diagram illustrates the key pathways involved.
Metabolic Fate of this compound in a Eukaryotic Cell
Disclaimer: The protocols and data presented are generalized examples based on established methodologies for stable isotope tracing in cell culture. As of November 2025, specific published studies detailing the use of this compound in cell culture are limited. Researchers should optimize these protocols for their specific experimental systems.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Applications of Deuterated Lipids: A Focus on Tripentadecanoin-d5
Introduction
Deuterated lipids, particularly triglycerides, are powerful tools in biomedical research, offering unique advantages for in vivo studies. The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) allows for the precise tracing and quantification of metabolic pathways and the assessment of lipid dynamics. Tripentadecanoin-d5, a deuterated form of the triglyceride containing three 15-carbon odd-chain fatty acids (pentadecanoic acid), serves as a valuable internal standard in mass spectrometry-based lipidomics. Its synthetic nature and odd-numbered carbon chains make it an ideal tool for distinguishing it from endogenously produced even-chain fatty acids, thereby enabling accurate quantification of triglycerides in biological samples.
This document provides detailed application notes and protocols for the in vivo use of deuterated lipids like this compound, targeting researchers, scientists, and professionals in drug development.
Principle Applications
The in vivo applications of deuterated lipids such as this compound primarily fall into two categories:
-
Metabolic Tracing and Flux Analysis: Deuterium-labeled lipids are used to trace the absorption, distribution, metabolism, and excretion of dietary fats. By administering a known amount of a deuterated lipid and subsequently analyzing its presence and the presence of its deuterated metabolites in various tissues and biofluids (e.g., plasma, liver, adipose tissue), researchers can elucidate the kinetics of lipid metabolism.
-
Internal Standards for Quantitative Lipidomics: Due to their chemical similarity to their non-deuterated counterparts but distinct mass, deuterated lipids are ideal internal standards for mass spectrometry (MS). This compound is particularly useful for the quantification of triglycerides, especially those containing odd-chain fatty acids. By adding a known amount of the deuterated standard to a biological sample prior to analysis, variations in sample preparation and instrument response can be normalized, leading to highly accurate and reproducible quantification of endogenous lipids.
Application Note 1: Quantification of Plasma Triglycerides using this compound as an Internal Standard
This application note describes the use of this compound as an internal standard for the accurate quantification of plasma triglycerides in a preclinical in vivo study using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of various triglyceride species in mouse plasma following a specific dietary intervention.
Methodology Overview: A known concentration of this compound is spiked into plasma samples collected from mice. Lipids are then extracted, and the extract is analyzed by LC-MS/MS. The signal intensity of the endogenous triglycerides is normalized to the signal intensity of the this compound internal standard to calculate their absolute concentrations.
Experimental Workflow Diagram:
Caption: Experimental workflow for quantitative plasma lipidomics.
Protocol 1: Quantification of Plasma Triglycerides in Mice
Materials:
-
This compound
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard stock solution (this compound in chloroform/methanol 2:1, v/v)
-
Mouse plasma samples
-
LC-MS/MS system
Procedure:
1. Animal Handling and Sample Collection: a. House mice (e.g., C57BL/6) under standard conditions and provide them with the experimental diet. b. For studies involving lipid absorption, administer an oral gavage of a lipid emulsion. c. Collect blood samples at specified time points into EDTA-coated tubes. d. Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis.
2. Lipid Extraction: a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of the this compound internal standard stock solution (concentration to be optimized based on instrument sensitivity and expected endogenous triglyceride levels). c. Add 1 mL of ice-cold chloroform/methanol (2:1, v/v). d. Vortex vigorously for 1 minute. e. Add 200 µL of 0.9% NaCl solution and vortex again. f. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases. g. Carefully collect the lower organic phase containing the lipids into a new tube. h. Dry the lipid extract under a gentle stream of nitrogen. i. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Use a suitable C18 reversed-phase column for lipid separation. b. Employ a gradient elution with mobile phases such as water/acetonitrile/isopropanol with ammonium formate. c. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of triglyceride species and the this compound internal standard.
Data Analysis:
-
Integrate the peak areas of the endogenous triglycerides and the this compound internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard.
-
Quantify the concentration of each triglyceride species using a calibration curve generated with known concentrations of non-deuterated triglyceride standards.
Quantitative Data Summary:
The following table provides a representative example of quantitative data that could be obtained from such an experiment.
| Triglyceride Species | Control Group (µg/mL plasma) | Treatment Group (µg/mL plasma) |
| TG(50:1) | 15.2 ± 2.1 | 25.8 ± 3.5 |
| TG(52:2) | 45.7 ± 5.8 | 68.3 ± 7.2 |
| TG(54:3) | 30.1 ± 4.2 | 42.5 ± 5.1 |
| Total Triglycerides | 91.0 ± 10.5 | 136.6 ± 14.8 |
Data are presented as mean ± standard deviation.
Application Note 2: Tracing the Metabolic Fate of Dietary Odd-Chain Fatty Acids
This application note outlines a conceptual framework for using deuterated Tripentadecanoin to trace the in vivo metabolism of pentadecanoic acid (C15:0), an odd-chain fatty acid.
Objective: To understand the incorporation and turnover of dietary C15:0 in various lipid pools.
Methodology Overview: Animals are orally administered this compound. At various time points, tissues and plasma are collected. The enrichment of deuterium in different lipid species (e.g., triglycerides, phospholipids, cholesteryl esters) in these samples is measured by mass spectrometry. This allows for the determination of the rate of appearance and disappearance of the deuterated fatty acid in different metabolic pools.
Metabolic Pathway of Odd-Chain Fatty Acids:
The metabolism of odd-chain fatty acids like pentadecanoic acid follows the beta-oxidation pathway, similar to even-chain fatty acids. However, the final product of beta-oxidation of an odd-chain fatty acid is propionyl-CoA, in addition to acetyl-CoA. Propionyl-CoA can then enter the citric acid cycle via conversion to succinyl-CoA, making odd-chain fatty acids anaplerotic.
Caption: Metabolic fate of orally administered this compound.
Protocol 2: In Vivo Metabolic Tracing of Deuterated Pentadecanoic Acid
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Rodent models (e.g., rats or mice)
-
Tissue homogenization buffer
-
Solvents for lipid extraction
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS system
Procedure:
1. Animal Dosing: a. Acclimatize animals to the housing conditions. b. Prepare a dosing solution of this compound in the vehicle. c. Administer a single oral gavage of the deuterated lipid solution to the animals.
2. Sample Collection: a. At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals. b. Collect blood and various tissues of interest (e.g., liver, adipose tissue, heart, muscle). c. Process blood to obtain plasma and snap-freeze all samples in liquid nitrogen. Store at -80°C.
3. Lipid Extraction and Analysis: a. Homogenize tissue samples in an appropriate buffer. b. Perform lipid extraction from plasma and tissue homogenates as described in Protocol 1. c. For fatty acid analysis, hydrolyze the lipid extract to release free fatty acids. d. Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyze directly by LC-MS. e. Analyze the samples to determine the enrichment of deuterium in pentadecanoic acid and other fatty acids.
Data Analysis:
-
Calculate the atom percent excess (APE) of deuterium in the C15:0 fatty acid pool in different tissues over time.
-
Model the kinetic data to determine rates of appearance, disappearance, and inter-tissue flux of the deuterated fatty acid.
Expected Quantitative Results:
The following table illustrates the type of quantitative data expected from a metabolic tracing study.
| Time (hours) | Plasma C15:0-d5 APE (%) | Liver C15:0-d5 APE (%) | Adipose Tissue C15:0-d5 APE (%) |
| 1 | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 |
| 4 | 8.9 ± 1.2 | 6.5 ± 0.9 | 3.2 ± 0.5 |
| 8 | 4.3 ± 0.6 | 7.8 ± 1.1 | 5.8 ± 0.7 |
| 24 | 1.1 ± 0.2 | 3.5 ± 0.5 | 4.1 ± 0.6 |
APE: Atom Percent Excess. Data are hypothetical and presented as mean ± standard deviation.
Conclusion
Deuterated lipids, exemplified by this compound, are indispensable tools for in vivo research in lipid metabolism. Their application as internal standards provides a high degree of accuracy in quantitative lipidomics, while their use as metabolic tracers offers deep insights into the complex dynamics of lipid absorption, transport, and utilization. The protocols and application notes provided herein offer a comprehensive guide for researchers aiming to leverage the power of deuterated lipids in their in vivo studies.
Troubleshooting & Optimization
Technical Support Center: Tripentadecanoin-d5 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tripentadecanoin-d5 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is the deuterium-labeled form of Tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of triglycerides and other lipids.[1][2] The five deuterium atoms on the glycerol backbone increase its mass, allowing it to be distinguished from the non-labeled endogenous compounds while having very similar chemical and chromatographic properties.
Q2: What are the expected precursor ions for this compound in ESI-MS?
In positive mode electrospray ionization (ESI), this compound typically forms adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+). The choice of adduct can be influenced by the mobile phase composition. Ammonium adducts are often preferred for fragmentation studies as they can yield more structurally informative fragment ions.
Q3: What is the expected fragmentation pattern for this compound?
The fragmentation of triglycerides like this compound in tandem mass spectrometry (MS/MS) typically involves the neutral loss of one of the fatty acid chains. For this compound, this would be the neutral loss of a pentadecanoic acid molecule. The resulting fragment ions can be used for quantification in methods like Multiple Reaction Monitoring (MRM). The fragmentation pattern can be influenced by the type of adduct and the collision energy used.[3]
Q4: How should this compound be stored?
It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it should be stored at -20°C or lower to prevent degradation.[4] For solutions, it is advisable to store them in amber vials under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the solvent contains double bonds.
Q5: Is there a risk of isotopic exchange with this compound?
Isotopic exchange is a process where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can be a concern for deuterated standards as it can affect the accuracy of quantification.[5] The deuterium labels on the glycerol backbone of this compound are generally stable under typical LC-MS conditions. However, prolonged exposure to strongly acidic or basic conditions, or high temperatures, could potentially increase the risk of back-exchange.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in mass spectrometry experiments.
Issue 1: Low or No Signal Intensity of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Storage/Degradation | Verify the storage conditions and expiration date of the standard. Prepare a fresh stock solution from a new vial to rule out degradation of the working solution. |
| Poor Ionization Efficiency | Optimize the ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase composition is appropriate for the ionization of triglycerides (e.g., contains a source of ammonium or sodium ions for adduct formation). |
| Incorrect MS Parameters | Confirm that the correct precursor ion m/z is being targeted in the MS method. Optimize the collision energy to ensure efficient fragmentation for MRM transitions. |
| Sample Preparation Issues | Ensure complete dissolution of this compound in the sample or reconstitution solvent. Triglycerides are highly nonpolar and may require solvents with a higher organic content. |
| Instrument Contamination | A contaminated ion source or transfer capillary can lead to signal suppression. Perform routine cleaning and maintenance of the mass spectrometer. |
Issue 2: High Variability in this compound Signal
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and calibrators. Use a calibrated pipette and verify the concentration of the spiking solution. |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to signal variability. Optimize the chromatographic separation to separate this compound from interfering matrix components. Evaluate the matrix effect by comparing the signal in neat solution versus in extracted matrix. |
| Autosampler/Injector Issues | Inconsistent injection volumes can lead to variable signal intensity. Perform a system suitability test to check the reproducibility of the autosampler. |
| Instability in Solution | This compound may degrade in certain solvents or under specific pH conditions over time. Assess the stability of the standard in the prepared solution over the expected analysis time. |
Issue 3: Poor Chromatographic Peak Shape
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For reversed-phase chromatography, a C18 column is typically used for lipid analysis. Ensure the chosen column provides adequate retention and separation for triglycerides. |
| Mobile Phase Mismatch | The mobile phase composition should be optimized for good peak shape. A high aqueous content at the beginning of the gradient can cause peak distortion for highly nonpolar compounds like triglycerides. |
| Column Overloading | Injecting too high a concentration of the standard or sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| System Contamination | Contamination in the LC system can affect peak shape. Flush the system and column with appropriate cleaning solvents. |
Experimental Protocols
Protocol: Preparation of this compound Internal Standard Working Solution
-
Stock Solution (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh an appropriate amount of the solid standard and dissolve it in a suitable organic solvent (e.g., chloroform or a mixture of chloroform:methanol) to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C or lower in an amber glass vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with the desired solvent (e.g., isopropanol or acetonitrile).
-
The final concentration of the working solution should be optimized based on the expected concentration of the endogenous analytes and the sensitivity of the mass spectrometer.
-
Protocol: Sample Preparation for Triglyceride Analysis
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a known amount of the this compound working solution.
-
Vortex thoroughly for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90:10 isopropanol:acetonitrile).
-
Visualizations
Caption: Experimental workflow for quantitative lipid analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS and High-Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tripentadecanoin-d5 Concentration for Internal Standard Applications
Welcome to the Technical Support Center dedicated to the optimization of Tripentadecanoin-d5 as an internal standard for quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. In mass spectrometry-based quantitative analysis, particularly in lipidomics, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards. This is because their physicochemical properties are nearly identical to their non-labeled counterparts. They co-elute chromatographically and have similar ionization efficiencies, which allows them to accurately correct for variations during sample preparation, extraction, and instrument analysis. The deuterium labeling provides a mass shift that allows the internal standard to be distinguished from the endogenous analyte.
Q2: What are the common challenges encountered when using this compound as an internal standard?
Common challenges include:
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Poor signal intensity: This can be due to a concentration that is too low, ion suppression from matrix components, or improper instrument settings.
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High signal variability: Inconsistent results across samples can stem from poor solubility, inconsistent sample preparation, or matrix effects.
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Peak shape issues: Poor peak chromatography can be caused by co-elution with interfering substances or issues with the analytical column.
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Chromatographic isotope effect: Deuterated standards may elute slightly earlier than their non-deuterated analogs, which needs to be accounted for during data analysis.[1]
Q3: How do I choose a starting concentration for this compound?
A general starting point for a deuterated internal standard in lipidomics is to aim for a concentration that provides a strong, stable signal without saturating the detector. A typical approach is to prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like chloroform or methanol) and then create a working solution that is added to the sample. The final concentration in the sample will depend on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer. A common starting point for the final concentration in the injected sample is in the range of 50-500 ng/mL. However, this should be empirically determined.
Q4: How does the concentration of this compound affect the linearity of my calibration curve?
The concentration of the internal standard should be consistent across all calibration standards and samples. An optimized concentration will result in a consistent response ratio between the analyte and the internal standard across the entire calibration range. If the internal standard concentration is too low, its signal may be suppressed by high concentrations of the analyte. Conversely, if it is too high, it could potentially suppress the analyte signal.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of the this compound working solution may be too low. Prepare a series of working solutions with increasing concentrations (e.g., 50, 100, 250, 500 ng/mL) and spike them into a blank matrix to determine the concentration that provides a robust and stable signal. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound. Perform a post-extraction spike experiment to evaluate matrix effects. To mitigate this, optimize the chromatographic separation to separate the internal standard from the interfering compounds, or improve the sample clean-up procedure. |
| Poor Solubility | This compound, being a lipid, may have limited solubility in highly aqueous solutions. Ensure the solvent used for the working solution and the final sample composition are appropriate to maintain solubility. This may involve using a higher percentage of organic solvent. |
| Instrument Settings | The mass spectrometer settings may not be optimized for this compound. Infuse a solution of the internal standard directly into the mass spectrometer to optimize parameters such as collision energy and fragmentor voltage. |
Issue 2: High Variability in this compound Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard working solution into every sample. Use calibrated pipettes and vortex each sample thoroughly after the addition of the internal standard to ensure homogeneity. |
| Matrix Effects | Variability in the matrix composition between samples can lead to inconsistent ion suppression or enhancement. Prepare matrix-matched calibration standards and quality control samples to compensate for these effects. |
| Internal Standard Instability | This compound may degrade if not stored properly. Store stock and working solutions at an appropriate temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (1 mg/mL):
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Accurately weigh 1 mg of this compound.
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Dissolve it in 1 mL of a suitable solvent (e.g., chloroform or a chloroform:methanol mixture).
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Store the stock solution in an amber glass vial at -20°C or -80°C.
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Working Solution Series (e.g., 1, 2.5, 5, 10 µg/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., isopropanol or methanol) to create a series of working solutions. The choice of solvent should be compatible with your sample preparation and analytical method.
-
Protocol 2: Determining the Optimal this compound Concentration
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Prepare Test Samples:
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Obtain a pooled blank matrix (e.g., plasma, cell lysate) that is representative of your study samples.
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For each concentration in your working solution series, spike a fixed volume of the working solution into a fixed volume of the blank matrix. For example, add 10 µL of each working solution to 90 µL of blank plasma. Prepare at least three replicates for each concentration.
-
-
Sample Processing:
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Process the test samples using your established extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS Analysis:
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Analyze the extracted samples using your LC-MS method.
-
-
Data Evaluation:
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Evaluate the peak area, signal-to-noise ratio, and peak shape for this compound at each concentration.
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The optimal concentration should provide a signal that is well above the background noise but not causing detector saturation.
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Summarize the results in a table for easy comparison.
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Table 1: Example Data for Optimization of this compound Concentration
| Spiked Concentration (ng/mL) | Mean Peak Area | Coefficient of Variation (CV, %) | Signal-to-Noise (S/N) |
| 50 | 150,000 | 8.5 | 150 |
| 100 | 320,000 | 4.2 | 350 |
| 250 | 850,000 | 3.1 | 900 |
| 500 | 1,800,000 | 2.5 | 1900 |
In this example, 250 ng/mL might be chosen as the optimal concentration as it provides a strong signal with good precision (low CV).
Protocol 3: Assessment of Linearity with the Selected this compound Concentration
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Prepare Calibration Standards:
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Spike blank matrix with your analyte of interest to create a series of calibration standards covering your desired concentration range.
-
-
Add Internal Standard:
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Add the determined optimal concentration of this compound to each calibration standard and quality control (QC) sample.
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-
Process and Analyze:
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Extract and analyze the calibration standards and QC samples.
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-
Construct Calibration Curve:
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Plot the peak area ratio (analyte peak area / this compound peak area) against the nominal concentration of the analyte.
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Perform a linear regression and assess the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
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Table 2: Example Linearity Assessment Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 1 | 5,000 | 845,000 | 0.0059 |
| 5 | 26,000 | 855,000 | 0.0304 |
| 25 | 130,000 | 860,000 | 0.1512 |
| 100 | 525,000 | 850,000 | 0.6176 |
| 500 | 2,600,000 | 840,000 | 3.0952 |
| 1000 | 5,150,000 | 848,000 | 6.0731 |
Visualizations
References
Improving peak shape and resolution for Tripentadecanoin-d5
Welcome to the technical support center for Tripentadecanoin-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated form of Tripentadecanoin, which is a triglyceride containing three pentadecanoic acid chains. Its primary use is as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while behaving similarly during sample preparation and analysis.
Q2: How should this compound be stored?
Proper storage is crucial to maintain the chemical stability of this compound. For long-term storage, it is recommended to store the compound at -20°C, protected from light, and preferably under a nitrogen atmosphere.[3] If the internal standard is in a solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What are the key criteria for selecting an internal standard like this compound?
The selection of an appropriate internal standard is critical for accurate and reproducible results. Key criteria include:
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Chemical Similarity: The internal standard should have similar chemical and physical properties to the analyte to ensure comparable behavior during extraction and chromatography.[4]
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Purity: The internal standard should be of high purity and free from any impurities that might co-elute with the analyte.
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Stability: It must be stable throughout the entire analytical process, from sample preparation to detection.
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Resolution: The internal standard's peak should be well-separated from the analyte and other matrix components, ideally with a resolution factor (Rs) greater than 1.5.
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Non-interference: It should not be naturally present in the sample matrix and should not interfere with the analyte's signal.
Troubleshooting Guides
Poor Peak Shape
Q4: I am observing significant peak tailing for this compound. What are the potential causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors.
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Cause 1: Active Sites in the Chromatographic System: Unwanted interactions between the analyte and active sites (e.g., free silanol groups on a silica-based column or metal surfaces in the injector or detector) can lead to tailing.
-
Solution:
-
Use an inert flow path, including inert liners and columns.
-
For LC methods, add a competing base to the mobile phase (e.g., triethylamine) to block active sites.
-
For GC methods, ensure proper deactivation of the inlet liner and column.
-
-
-
Cause 2: Secondary Interactions with the Stationary Phase: In reversed-phase LC, residual silanols on the column packing can interact with polar parts of the molecule.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a non-ionized state.
-
Use a column with end-capping to minimize exposed silanols.
-
Add an acidic modifier like formic acid or acetic acid to the mobile phase to suppress silanol activity.
-
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.
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Q5: My this compound peak is fronting. What could be the issue?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.
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Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (in LC) or has a significantly different polarity, it can cause peak fronting.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.
-
-
Cause 2: Column Collapse or Degradation: In LC, prolonged use with incompatible mobile phases or extreme pH can degrade the stationary phase, leading to poor peak shape.
-
Solution: Replace the column with a new one and ensure the mobile phase is within the recommended pH range for the column.
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Q6: Why am I seeing split peaks for this compound?
Split peaks can arise from issues in the sample introduction system or the column itself.
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Cause 1: Partially Blocked Inlet Frit or Column Contamination: Debris from the sample or system can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.
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Solution: Backflush the column. If this doesn't resolve the issue, replace the inlet frit or the column. Using a guard column can help prevent contamination of the analytical column.
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-
Cause 2: Injector Problems: In GC, issues with the injection technique or a damaged syringe can lead to improper sample introduction. In LC, a partially blocked injector port or needle can cause splitting.
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Solution: Inspect and clean the injector. For GC, ensure the syringe is functioning correctly. For LC, check for blockages in the sample loop and injector port.
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Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving common peak shape problems.
Poor Resolution
Q7: How can I improve the resolution between this compound and a co-eluting peak?
Poor resolution can compromise the accuracy of quantification. Several parameters can be adjusted to improve the separation.
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Strategy 1: Optimize the Mobile Phase (LC) or Temperature Program (GC):
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LC: Decrease the solvent strength of the mobile phase (e.g., reduce the percentage of the organic solvent in reversed-phase LC). This will increase retention times and potentially improve separation.
-
GC: Lower the ramp rate of the oven temperature program. A slower temperature ramp allows for better separation of compounds with close boiling points.
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-
Strategy 2: Change the Stationary Phase:
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Select a column with a different selectivity. For example, in LC, switching from a C18 to a phenyl-hexyl or cyano column can alter the elution order and improve resolution. In GC, a column with a different polarity may provide the necessary separation.
-
-
Strategy 3: Increase Column Efficiency:
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Use a longer column or a column with a smaller particle size (for LC) or a smaller internal diameter (for GC). These changes increase the number of theoretical plates, leading to sharper peaks and better resolution.
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-
Strategy 4: Adjust the Flow Rate:
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Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the analysis time.
-
Decision Tree for Method Selection
References
Technical Support Center: Troubleshooting Matrix Effects with Tripentadecanoin-d5
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding matrix effects when using Tripentadecanoin-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my results?
A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can manifest as:
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Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and underestimation of the analyte's concentration.[2][3] This is the more common effect.
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Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the analyte's concentration.
These effects can severely compromise the accuracy, precision, and reproducibility of quantitative analyses.[4] The matrix refers to all components in the sample other than the analyte of interest.[3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS, such as this compound, is considered the gold standard for compensating for matrix effects. Because it is chemically and physically almost identical to the endogenous (unlabeled) Tripentadecanoin, it is assumed to co-elute and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification. This compound can be used as an internal standard for quantitative analysis by methods like GC-MS or LC-MS.
Q3: My results are inconsistent despite using this compound. What are the possible causes?
A3: While this compound is highly effective, several factors can lead to inadequate compensation for matrix effects:
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Differential Matrix Effects: Even a slight chromatographic separation between the analyte and this compound can expose them to different matrix interferences as they elute, causing them to experience different degrees of ion suppression. This can sometimes be caused by the "deuterium isotope effect," which may slightly alter the retention time of the deuterated standard.
-
Variable Extraction Recovery: The analyte and the internal standard might have different extraction efficiencies from the sample matrix.
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High Concentration of Interferents: In very "dirty" or complex matrices, the sheer amount of co-eluting components can overwhelm the ionization source, impacting the analyte and internal standard unpredictably.
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Incorrect Internal Standard Concentration: An error in the concentration of the spiking solution will introduce a systematic bias in the final calculated analyte concentrations.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction addition experiment . This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (clean) solvent. This allows for the calculation of a "Matrix Factor" to quantify the degree of ion suppression or enhancement.
Quantitative Data Presentation
To quantitatively evaluate matrix effects, you can calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE). The post-extraction addition method is used for this assessment.
Table 1: Calculation and Interpretation of Matrix Effect Data
| Parameter | Formula | Interpretation | Ideal Value |
| Matrix Effect (ME %) | (Peak Area in Matrix / Peak Area in Solvent) * 100 | Measures the degree of ion suppression or enhancement. | 100% (No effect) |
| ME < 100% indicates ion suppression. | |||
| ME > 100% indicates ion enhancement. | |||
| Recovery (RE %) | (Peak Area in Pre-spiked Matrix / Peak Area in Post-spiked Matrix) * 100 | Measures the efficiency of the sample extraction process. | 100% |
| Process Efficiency (PE %) | (Peak Area in Pre-spiked Matrix / Peak Area in Solvent) * 100 | Represents the combined effect of matrix interference and recovery. | 100% |
Formulas adapted from Matuszewski et al. and other sources.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative determination of matrix effects on your analyte and the internal standard (this compound).
Objective: To calculate the Matrix Factor (MF) and determine the degree of ion suppression or enhancement.
Materials:
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Blank matrix samples (e.g., plasma, tissue homogenate) from at least 6 different sources.
-
Neat solvent (matching the final mobile phase composition).
-
Analyte stock solution.
-
This compound internal standard stock solution.
-
Standard sample preparation reagents and equipment (e.g., SPE cartridges, LLE solvents).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the neat solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. After the final extraction step and just before analysis, spike the resulting clean extract with the analyte and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound before starting the sample preparation procedure. Process these samples through the entire workflow.
-
-
Analysis:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Record the peak areas for both the analyte and this compound for each sample.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the average peak area from Set B to the average peak area from Set A.
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
-
-
IS-Normalized MF: Calculate the MF for the analyte and for the IS, then divide the analyte MF by the IS MF. This value should be close to 1.0 if the IS is effectively compensating for matrix effects.
-
Recovery %: (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Overall Process Efficiency %: (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100
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Visual Troubleshooting Guides
References
Technical Support Center: Storage and Handling of Tripentadecanoin-d5
This technical support center provides guidance on the proper storage and handling of Tripentadecanoin-d5 to prevent its degradation and ensure the integrity of your experimental results. This compound is a deuterated triglyceride commonly used as an internal standard in mass spectrometry-based lipidomics. Its stability is crucial for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a synthetic, stable isotope-labeled triglyceride containing three pentadecanoic acid chains and a deuterated glycerol backbone. It is widely used as an internal standard in quantitative lipid analysis by mass spectrometry.[1] Its stability is paramount because any degradation will lead to a decrease in its concentration, resulting in the inaccurate quantification of the target analytes.
Q2: What are the primary degradation pathways for this compound?
As a triglyceride, this compound is susceptible to two main degradation pathways:
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Hydrolysis: The ester bonds linking the fatty acid chains to the glycerol backbone can be cleaved by water, leading to the formation of diglycerides, monoglycerides, and free fatty acids.[2]
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Oxidation: Although saturated fatty acids like pentadecanoic acid are less prone to oxidation than unsaturated ones, oxidation can still occur over long-term storage, especially in the presence of oxygen, light, and trace metals. This process can lead to the formation of various breakdown products that can interfere with analysis.
Q3: What are the optimal storage conditions for neat (solid) this compound?
For long-term storage, neat this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[3] Storing it in a desiccator can further protect it from humidity.
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in a high-purity aprotic organic solvent such as acetonitrile, methanol, or a chloroform/methanol mixture.[3][4] Aprotic solvents minimize the risk of hydrolysis. Stock solutions should be stored in amber glass vials with PTFE-lined caps at -20°C or -80°C to prevent degradation and solvent evaporation. It is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q5: Can I store this compound solutions in plastic containers?
No, it is not recommended to store lipid solutions, including this compound, in plastic containers for extended periods. Plasticizers and other contaminants can leach from the plastic and interfere with your analysis. Always use glass vials, preferably with polytetrafluoroethylene (PTFE)-lined caps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and use of this compound.
Problem 1: Inaccurate or inconsistent quantification results.
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Possible Cause: Degradation of the this compound internal standard.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
-
Solutions:
-
Verify Purity: Assess the purity of your this compound standard using techniques like GC-MS or LC-MS. Look for the presence of degradation products such as diglycerides or free pentadecanoic acid.
-
Prepare Fresh: If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.
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Optimize Storage: Ensure your stock solutions are stored under the recommended conditions (see FAQ Q4). Avoid repeated freeze-thaw cycles.
-
Problem 2: Chromatographic peak for this compound is broad or shows tailing.
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Possible Cause: Partial degradation or interaction with the analytical column.
-
Solutions:
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Check for Degradation: Analyze the standard solution for degradation products.
-
Optimize Chromatography: Adjust your LC or GC method parameters, such as the temperature gradient or mobile phase composition, to improve peak shape.
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Column Maintenance: Ensure your analytical column is clean and not overloaded.
-
Problem 3: The retention time of this compound shifts compared to the non-deuterated analyte.
-
Possible Cause: This is a known phenomenon called the "chromatographic isotope effect" or "deuterium effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic shifts.
-
Solutions:
-
Confirm Co-elution: While complete co-elution may not always be possible, it is important to ensure that the analyte and internal standard peaks are sufficiently close and that the integration windows are set correctly for both.
-
Method Optimization: Adjusting the chromatographic gradient and column temperature can help minimize the retention time difference.
-
Alternative Standards: If the chromatographic shift significantly impacts your results, consider using a ¹³C-labeled internal standard, which is less prone to this effect.
-
Problem 4: Loss of deuterium label (isotopic exchange).
-
Possible Cause: Deuterium atoms on the glycerol backbone can exchange with hydrogen atoms from the solvent, especially in protic solvents or under acidic/basic conditions. This is known as hydrogen-deuterium (H/D) exchange.
-
Solutions:
-
Use Aprotic Solvents: Prepare and store stock solutions in high-purity aprotic solvents.
-
Control pH: Avoid acidic or basic conditions during sample preparation and analysis. The rate of H/D exchange is minimized around a pH of 2.5-3.
-
Low Temperature: Perform sample preparation steps at low temperatures to slow down the exchange rate.
-
Stability Check: If you suspect isotopic exchange, you can monitor the isotopic distribution of your standard over time using high-resolution mass spectrometry.
-
Data Presentation
The following table summarizes the recommended storage conditions and expected stability of this compound. Please note that specific degradation rates can vary depending on the purity of the solvent and the specific storage conditions.
| Form | Storage Temperature | Atmosphere | Light Condition | Recommended Solvent | Expected Stability |
| Neat (Solid) | -20°C or below | Ambient (in sealed vial) | Protected from light | N/A | > 1 year |
| Stock Solution | -20°C to -80°C | Inert gas (Argon/Nitrogen) | Protected from light (amber vials) | Aprotic (Acetonitrile, Methanol) | Months to a year+ |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial containing the neat this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the solid standard using an analytical balance.
-
Dissolution: Dissolve the weighed standard in a high-purity aprotic solvent (e.g., acetonitrile or methanol) in a volumetric flask to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Homogenization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Transfer the stock solution to a clean amber glass vial with a PTFE-lined cap. Flush the headspace with an inert gas (argon or nitrogen) before sealing. Store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability (Purity Check)
This protocol outlines a general procedure to assess the stability of your this compound stock solution over time.
Workflow for Stability Assessment:
References
Technical Support Center: Isotopic Interference in Tripentadecanoin-d5 Quantification
Welcome to the technical support center for mass spectrometry-based quantification. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with isotopic interference when using Tripentadecanoin-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, or "cross-talk," occurs when the mass spectral signal of the unlabeled analyte (endogenous Tripentadecanoin or a similar triglyceride) overlaps with the signal of its deuterated internal standard, this compound. This can happen in two primary ways:
-
Natural Isotopic Abundance of the Analyte: The analyte, Tripentadecanoin (C48H92O6), contains naturally occurring heavy isotopes, primarily Carbon-13 (¹³C) and Hydrogen-2 (Deuterium, D).[1][2][3] The presence of these isotopes creates M+1, M+2, etc., isotopic peaks in the mass spectrum. If these isotopic peaks of the analyte overlap with the mass-to-charge ratio (m/z) of the this compound internal standard, it can artificially inflate the internal standard's signal.
-
Isotopic Purity of the Internal Standard: The synthesis of deuterated standards is often not 100% complete. This can result in the presence of partially deuterated (d1-d4) or non-deuterated (d0) Tripentadecanoin within the this compound standard. These impurities can contribute to the signal of the native analyte, leading to inaccuracies, especially at low concentrations.
Q2: Why is Tripentadecanoin susceptible to this type of interference?
A2: Tripentadecanoin has a large molecular formula (C48H92O6), which increases the probability of containing multiple heavy isotopes in a single molecule.[1][4] With 48 carbon atoms, the likelihood of one or more being ¹³C isotopes is significant, leading to a notable M+1, M+2, etc., isotopic pattern that can extend into the mass range of the deuterated standard.
Q3: What are the consequences of uncorrected isotopic interference?
A3: Uncorrected isotopic interference can lead to significant errors in quantification. If the analyte's isotopic peaks contribute to the internal standard's signal, the measured response for the internal standard will be artificially high. This leads to an underestimation of the true analyte concentration. Conversely, if the internal standard contains unlabeled analyte, it can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). This can result in non-linear calibration curves and inaccurate bioanalytical results.
Q4: How can I determine if my assay is affected by isotopic interference?
A4: There are a few key indicators of isotopic interference:
-
Non-linear calibration curves: Especially at the high and low ends of the concentration range.
-
Inaccurate quality control (QC) sample results: Particularly a negative bias at high concentrations or a positive bias at low concentrations.
-
Signal detection in blank samples: Observing a peak for the native analyte in a sample containing only the internal standard is a strong indicator of isotopic impurity in the standard.
-
Signal in the internal standard channel for a high-concentration analyte-only sample: This demonstrates cross-talk from the native analyte to the internal standard's mass channel.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Symptoms:
-
The calibration curve deviates from linearity at the upper concentration levels.
-
QC samples at high concentrations show a negative bias (lower than expected calculated concentration).
Root Cause: This is often due to the isotopic contribution of the high-concentration analyte to the signal of the internal standard. As the analyte concentration increases, its M+n isotopic peaks become more significant and can artificially inflate the measured intensity of the this compound signal.
Troubleshooting Steps:
-
Assess the Isotopic Overlap:
-
Prepare a high-concentration solution of unlabeled Tripentadecanoin.
-
Analyze this solution using your LC-MS/MS method, monitoring the MRM transitions for both the analyte and this compound.
-
A significant signal in the this compound channel indicates isotopic overlap.
-
-
Optimize Chromatographic Separation:
-
While stable isotope-labeled standards are designed to co-elute, a slight separation can sometimes mitigate interference.
-
Adjust the chromatographic gradient or mobile phase composition to attempt to resolve the analyte and internal standard peaks. However, be aware that significant separation may compromise the internal standard's ability to correct for matrix effects.
-
-
Mathematical Correction:
-
Determine the percentage of the analyte's signal that contributes to the internal standard's mass channel.
-
Use this correction factor to subtract the interfering signal from the measured internal standard response in your data processing software. Many modern mass spectrometry software packages have built-in functionalities for these corrections.
-
Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Symptoms:
-
The calibration curve is non-linear at the low concentration end.
-
LLOQ samples show a positive bias (higher than expected calculated concentration).
-
A signal for the native analyte is detected in blank samples (containing only the internal standard).
Root Cause: This is a classic sign of isotopic impurity in the this compound internal standard. The presence of unlabeled (d0) Tripentadecanoin in the internal standard solution contributes a constant background signal to the analyte's mass channel, which has a more pronounced effect at very low analyte concentrations.
Troubleshooting Steps:
-
Verify the Isotopic Purity of the Internal Standard:
-
Prepare a solution containing only the this compound internal standard.
-
Analyze this solution and monitor the MRM transition for the unlabeled Tripentadecanoin.
-
The presence of a peak indicates d0 impurity.
-
-
Source a Higher Purity Internal Standard:
-
Contact your supplier and request a certificate of analysis specifying the isotopic purity.
-
If possible, obtain a lot with a higher degree of deuteration and lower d0 content.
-
-
Background Subtraction:
-
If a higher purity standard is not available, you can measure the average background signal from the d0 impurity in blank samples.
-
Subtract this background signal from all other samples during data processing.
-
Data Presentation
Table 1: Natural Isotopic Abundance of Relevant Elements
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.985 |
| ²H (D) | 0.015 |
| ¹⁶O | 99.762 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.200 |
Table 2: Theoretical Isotopic Distribution of Unlabeled Tripentadecanoin (C48H92O6)
This table presents the calculated relative intensities of the isotopic peaks for the [M+H]⁺ ion of Tripentadecanoin. The calculations were performed using an online isotopic distribution calculator.
| Mass Difference from Monoisotopic Peak | Relative Intensity (%) |
| M+0 (Monoisotopic) | 100.00 |
| M+1 | 53.23 |
| M+2 | 14.53 |
| M+3 | 2.76 |
| M+4 | 0.39 |
| M+5 | 0.05 |
Note: The M+5 peak, though small, could potentially interfere with the this compound signal, especially at high analyte concentrations.
Experimental Protocols
Protocol: Quantification of Pentadecanoic Acid (C15:0) in Human Plasma
This protocol provides a general framework for the quantification of the free fatty acid pentadecanoic acid (C15:0) using this compound as an internal standard. This compound serves as a stable, non-endogenous internal standard that can be hydrolyzed to release deuterated pentadecanoic acid.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (in a suitable organic solvent like methanol).
-
Add 500 µL of a 1N KOH in methanol solution for saponification (hydrolysis of the triglyceride).
-
Vortex and incubate at 60°C for 30 minutes.
-
After cooling, acidify the sample with 500 µL of 1N HCl.
-
Add 1 mL of hexane to extract the free fatty acids.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate C15:0 from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
3. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pentadecanoic Acid (C15:0) | 241.2 | 241.2 (quantifier) |
| 241.2 | 197.2 (qualifier) | |
| Pentadecanoic Acid-d5 | 246.2 | 246.2 (quantifier) |
| 246.2 | 202.2 (qualifier) |
Note: These are representative MRM transitions and may require optimization on your specific instrument.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Isotopic overlap in the mass spectrum.
References
Enhancing ionization efficiency of Tripentadecanoin-d5 in ESI-MS
Welcome to the technical support center for the analysis of Tripentadecanoin-d5 and other neutral lipids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance ionization efficiency and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why is the ESI-MS signal for my this compound standard consistently low?
A1: this compound, a triglyceride (TG), is a nonpolar lipid. ESI is most effective for molecules that are already ionized in solution. Neutral lipids like TGs do not readily protonate ([M+H]⁺) and therefore exhibit poor ionization efficiency in standard positive-ion mode ESI.[1] Efficient ionization relies on the formation of adducts with cations like ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][2] If your mobile phase lacks a suitable source of these cations, or if source conditions are not optimized for adduct formation, the signal intensity will be low.
Q2: What is an "adduct" and why is it crucial for analyzing this compound?
A2: An adduct is an ion formed when a neutral molecule, like this compound, associates with a cation (e.g., NH₄⁺, Na⁺).[2] Since this compound lacks a readily ionizable site, forming these adducts is the primary mechanism for imparting a charge, which is essential for detection by the mass spectrometer.[1] The choice and consistency of the adduct are critical; a mix of different adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) can split the signal among various ions, reducing the intensity of any single one and complicating quantification.
Q3: Which mobile phase additive is best for enhancing the this compound signal?
A3: The most common and effective strategy is to add a salt to the mobile phase to promote consistent adduct formation.
-
Ammonium Formate or Ammonium Acetate: These are widely used to generate ammonium adducts ([M+NH₄]⁺). They are volatile and highly compatible with ESI-MS. For general lipidomics in positive ion mode, 5-10 mM ammonium formate is often recommended.
-
Sodium Acetate or Sodium Hydroxide: These can be used to promote the formation of sodium adducts ([M+Na]⁺). Sodiated adducts are often very stable but can sometimes be more difficult to fragment in MS/MS experiments compared to ammonium adducts.
-
Lithium Acetate: Promotes the formation of lithiated adducts ([M+Li]⁺), which can be particularly useful for structural characterization via MS/MS experiments.
A study comparing ionization enhancers found that methylamine formate produced a 5-fold higher signal response for trilinoleic glyceride compared to the more commonly used ammonium formate.
Q4: Should I be concerned about in-source fragmentation?
A4: Yes, in-source fragmentation (ISF) is a common issue in lipid analysis where molecules fragment in the ESI source before reaching the mass analyzer. This can lead to the misidentification of fragments as actual lipid species and can negatively impact quantification. Optimizing ESI source parameters, such as capillary and fragmentation voltages, is crucial to minimize ISF.
Q5: Can I analyze this compound in negative ion mode?
A5: Negative ion mode is generally not suitable for neutral lipids like triglycerides. This mode relies on the molecule's ability to be deprotonated (lose a proton), which is characteristic of acidic lipids (e.g., free fatty acids, phosphatidic acids), not TGs. Analysis of this compound should be performed in positive ion mode to facilitate cation adduct formation.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during the analysis of this compound.
Problem 1: Low Signal Intensity or No Detectable Peak
This is the most frequent challenge. Follow this workflow to diagnose and resolve the issue.
Problem 2: Unstable Signal or High Signal Variability
Signal instability can ruin quantitative accuracy. This is often due to inconsistent adduct formation or source contamination.
-
Cause: Competition from other ions (e.g., potassium from glassware, sodium contamination). Variations in adduct ratios can lead to quantification inaccuracies.
-
Solution 1 (Dominant Adduct): Increase the concentration of your desired adduct-forming salt (e.g., ammonium formate) to make it the overwhelmingly dominant cation in the mobile phase. This will suppress the formation of unwanted sodium or potassium adducts and stabilize the signal as a single adduct form.
-
Solution 2 (System Cleaning): If you suspect contamination, flush the LC system and source thoroughly. Use high-purity solvents and additives to minimize background contaminants.
-
Solution 3 (Data Processing): In your data analysis, ensure you are integrating all significant adducts of your analyte ([M+NH₄]⁺, [M+Na]⁺, etc.) if you cannot isolate a single one. However, achieving a single, dominant adduct is the preferred analytical strategy.
Problem 3: Poor Peak Shape in LC-MS
Even with good ionization, poor chromatography can compromise results.
-
Cause 1: Inappropriate Injection Solvent: Injecting a nonpolar lipid dissolved in a very strong, nonpolar solvent (like hexane or chloroform) into a reversed-phase LC system can cause peak distortion.
-
Solution: Reconstitute the final sample in a solvent that is compatible with your initial mobile phase conditions, such as isopropanol or a mixture of acetonitrile and isopropanol.
-
Cause 2: Column Overload: Injecting too much analyte can saturate the column, leading to broad, fronting peaks.
-
Solution: Dilute your sample and reinject.
Experimental Protocols & Data
Protocol 1: General Purpose LC-MS Method for this compound
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Dissolve the this compound standard or lipid extract in Isopropanol (IPA) to a final concentration of 1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.
-
Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow: 40 units.
-
Auxiliary Gas Flow: 15 units.
-
Gas Temperature: 320 °C.
-
Scan Mode: Full Scan (e.g., m/z 300-1200) or Selected Ion Monitoring (SIM) for the target adduct.
-
Data Table: Effect of Mobile Phase Additives on Triglyceride Signal
The choice of additive significantly impacts signal intensity. The table below summarizes the relative effectiveness of different additives for triglyceride analysis, as reported in literature.
| Mobile Phase Additive | Target Adduct | Relative Signal Enhancement | Key Considerations |
| Ammonium Formate | [M+NH₄]⁺ | Baseline (Standard) | Volatile, good for MS/MS fragmentation. |
| Ammonium Acetate | [M+NH₄]⁺ | Similar to Formate | Also a common and effective choice. |
| Sodium Acetate | [M+Na]⁺ | Variable, can be higher | Forms stable adducts; may suppress ionization of other lipids. |
| Methylamine Formate | [M+CH₃NH₃]⁺ | ~5x higher than Ammonium Formate | A novel enhancer shown to significantly boost sensitivity. |
| Lithium Acetate | [M+Li]⁺ | Variable | Useful for specific structural fragmentation studies (MSⁿ). |
Visualization of Adduct Formation
The diagram below illustrates the critical step of adduct formation in the ESI source, which enables the detection of the neutral this compound molecule.
References
Technical Support Center: Minimizing Ion Suppression with Tripentadecanoin-d5
Welcome to the technical support center for the effective use of Tripentadecanoin-d5 as an internal standard to minimize ion suppression in mass spectrometry-based analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments utilizing this compound to correct for ion suppression.
Issue 1: High Variability in Analyte Quantification Despite Using this compound
Possible Causes:
-
Differential Ion Suppression: The analyte and this compound may not be experiencing the same degree of ion suppression. This can occur if they do not co-elute perfectly, causing them to be in different regions of matrix interference.
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent analyte-to-internal standard ratios.
-
Suboptimal Chromatographic Conditions: Poor peak shapes or retention time shifts can affect the precision of peak integration.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. While a slight shift due to the deuterium isotope effect can occur, they should elute very closely. If there is significant separation, adjust the chromatographic method (e.g., gradient, mobile phase composition) to improve co-elution.[1]
-
Optimize Sample Preparation: Ensure the chosen sample preparation method (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) is robust and consistently applied to all samples, including calibrators and quality controls.[2]
-
Refine Integration Parameters: Check the peak integration settings in your software to ensure that both the analyte and this compound peaks are being integrated accurately and consistently across all samples.
Issue 2: The this compound Signal is Unstable or Decreasing Across an Analytical Run
Possible Causes:
-
Carryover: Residual matrix components from previous injections can accumulate on the column or in the ion source, leading to increasing ion suppression over time.
-
System Contamination: A dirty ion source can result in a gradual decline in signal intensity for all ions.
-
Instability of the Internal Standard: Although unlikely for a stable isotope-labeled standard, degradation in the sample matrix or autosampler could be a factor.
Troubleshooting Steps:
-
Inject Blank Samples: Run several blank solvent injections after a high-concentration sample to check for carryover of the analyte or matrix components.
-
Implement a Column Wash: Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components.
-
Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does this compound help mitigate it?
A1: Ion suppression is a matrix effect in mass spectrometry where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[3] This leads to a lower signal intensity and can result in inaccurate and irreproducible quantification. This compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to endogenous lipids, it is assumed to experience the same degree of ion suppression as the analytes of interest during the ionization process. By adding a known amount of this compound to every sample, the ratio of the analyte signal to the internal standard signal can be used for quantification, which corrects for variations in ion suppression.
Q2: When should I add this compound to my samples?
A2: this compound should be added as early as possible in the sample preparation workflow.[4] This ensures that it can account for analyte losses during all subsequent steps, including extraction, evaporation, and reconstitution.
Q3: Can this compound be used to quantify any class of lipids?
A3: this compound is a triglyceride and is an ideal internal standard for the quantification of other triglycerides. While it can be used to monitor overall ion suppression in a lipidomics panel, for the most accurate quantification of other lipid classes (e.g., phospholipids, fatty acids), it is best practice to use a SIL internal standard that is structurally as similar as possible to the analyte of interest.
Q4: What are the key considerations when preparing a stock solution of this compound?
A4: It is crucial to accurately prepare the stock solution of this compound. Use a calibrated analytical balance to weigh the standard and high-purity solvents for dissolution. Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to ensure its stability.
Quantitative Data Summary
The following tables provide illustrative data on the impact of ion suppression and the effectiveness of using this compound as an internal standard for the quantification of a hypothetical triglyceride analyte, TG(16:0/18:1/18:2).
Table 1: Effect of Ion Suppression on Analyte Signal Intensity
| Sample Type | Analyte Peak Area (counts) | % Signal Suppression |
| Analyte in Solvent | 1,200,000 | 0% |
| Analyte in Extracted Blank Plasma | 480,000 | 60% |
This table demonstrates a significant reduction in the analyte signal when present in a complex biological matrix compared to a clean solvent, highlighting the presence of ion suppression.
Table 2: Correction of Ion Suppression Using this compound
| Sample Matrix | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Solvent | 1,200,000 | 1,500,000 | 0.80 |
| Plasma Extract 1 | 480,000 | 600,000 | 0.80 |
| Plasma Extract 2 | 600,000 | 750,000 | 0.80 |
This table shows that although the absolute peak areas for both the analyte and the internal standard vary due to different degrees of ion suppression in different plasma extracts, the ratio of their peak areas remains constant. This consistent ratio allows for accurate quantification.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound Internal Standard
Materials:
-
Plasma samples
-
This compound internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Thaw plasma samples on ice. Aliquot 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard stock solution to each plasma sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 200 µL of methanol to each tube.
-
Vortex for 30 seconds to mix thoroughly and precipitate proteins.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Add 150 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to Internal Standards for Quantitative Lipid Analysis: The Case for Tripentadecanoin-d5
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Tripentadecanoin-d5 with other common internal standards used in mass spectrometry-based lipidomics, supported by established principles and data from analytical literature.
Internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible, while being distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their near-identical properties to the endogenous analytes. However, other standards, including 13C-labeled and odd-chain lipids, are also employed. This guide will delve into a comparison of these alternatives.
Performance Comparison of Internal Standard Types
The selection of an internal standard significantly impacts the robustness and reliability of a bioanalytical method. The following table summarizes the key performance characteristics of different types of internal standards used for the quantification of triglycerides.
| Feature | Deuterated (d-IS) e.g., this compound | ¹³C-Labeled (¹³C-IS) | Odd-Chain Lipids e.g., Triheptadecanoin |
| Principle | Analyte with some hydrogen atoms replaced by deuterium. | Analyte with some carbon atoms replaced by ¹³C. | Lipid with fatty acid chains not typically found in the biological system. |
| Structural Similarity | High (near-identical). | High (near-identical). | Moderate (same lipid class, different chain length). |
| Co-elution with Analyte | Generally good, but slight chromatographic shifts can occur due to isotopic effects. | Excellent, typically co-elutes perfectly with the analyte. | Variable, may or may not co-elute perfectly. |
| Compensation for Matrix Effects | Good to Excellent. Co-elution helps to normalize ion suppression or enhancement. However, differential matrix effects can occur if there is a chromatographic shift.[1][2] | Excellent. Near-perfect co-elution ensures an identical experience of matrix effects. | Moderate. Less effective if it does not co-elute and experiences different matrix effects. |
| Correction for Sample Loss/Recovery | Excellent. Behaves almost identically during extraction and sample handling. | Excellent. Behaves almost identically during extraction and sample handling. | Good. Generally similar extraction efficiency, but can differ from endogenous even-chain lipids. |
| Potential for Interference | Low. Mass difference is typically sufficient for resolution. | Very Low. Mass difference is clear and ¹³C is naturally low in abundance. | Low. Odd-chain lipids are generally of low abundance in many biological systems. |
| Accuracy & Precision | High. | Very High. | Good to High, but can be compromised if behavior deviates significantly from the analyte. |
| Cost & Availability | Generally more readily available and cost-effective than ¹³C-labeled standards. | Often more expensive and less readily available than deuterated or odd-chain standards. | Generally cost-effective and readily available. |
| Potential Pitfalls | Potential for isotopic scrambling or exchange. Chromatographic shift from the native analyte.[3] | Generally considered the "gold standard" with minimal pitfalls. | May not perfectly mimic the behavior of all endogenous even-chain lipids in the same class. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a representative protocol for the extraction and analysis of triglycerides from human plasma using an internal standard.
Lipid Extraction Protocol (Folch Method)
-
Sample Preparation : Thaw frozen plasma samples on ice.
-
Internal Standard Spiking : To 50 µL of plasma, add a known amount of this compound solution (in methanol or chloroform/methanol).
-
Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation : Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection of Organic Layer : Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis Protocol for Triglycerides
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A suitable reversed-phase column for lipid analysis (e.g., C18).
-
Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 2-10 µL.
-
Gradient : A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the triglycerides.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification. Precursor ions are typically the ammonium adducts of the triglycerides, and product ions are generated from the neutral loss of one of the fatty acid chains.
-
Data Analysis : The peak area of the analyte is normalized to the peak area of the internal standard (this compound), and the concentration is determined using a calibration curve.
-
Visualizing Experimental Workflows
To further clarify the analytical process, the following diagrams illustrate the key steps.
References
A Head-to-Head Comparison: Tripentadecanoin-d5 vs. C13-Labeled Standards for Quantitative Analysis
A detailed guide for researchers on the cross-validation and performance of deuterated and carbon-13 labeled internal standards in mass spectrometry-based applications.
In the precise world of quantitative analytical chemistry, particularly within drug development and clinical research, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. For mass spectrometry-based quantification of triglycerides like Tripentadecanoin, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between the commonly used deuterated standard, Tripentadecanoin-d5, and its carbon-13 (¹³C) labeled counterparts.
The fundamental role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby correcting for variations in sample preparation, extraction efficiency, and instrument response.[1] While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to subtle yet significant differences in analytical performance.
Performance Face-Off: A Quantitative Comparison
The primary distinction between this compound and a ¹³C-labeled tripentadecanoin lies in the isotopes used for labeling. Deuterium (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while ¹³C labeling substitutes carbon-12 atoms with carbon-13. This seemingly minor difference has important implications for chromatographic behavior and isotopic stability.
¹³C-labeled standards are often considered superior for many applications.[2] An ideal internal standard should be structurally identical to the analyte, not be susceptible to the exchange or loss of its isotopic label, and ideally exhibit the same retention time and instrument response.[2] ¹³C-labeled internal standards meet these criteria more closely as they share the same retention time and response factors as the native analyte and are not prone to isotopic scrambling.[2]
In contrast, deuterated standards, while widely used and often more readily available, can sometimes exhibit a slight shift in retention time during liquid chromatography (LC) compared to the non-deuterated analyte.[3] This can potentially lead to less accurate correction for matrix effects if the analyte and internal standard do not co-elute perfectly.
The following table summarizes the expected quantitative performance differences based on the principles of stable isotope dilution analysis.
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled Tripentadecanoin | Rationale |
| Coefficient of Variation (%CV) | Good to Excellent | Excellent | ¹³C-labeled standards often result in lower %CV due to more precise correction of analytical variability. |
| Linearity (R²) | > 0.99 | > 0.99 | Both types of standards are expected to perform well in establishing linear calibration curves. |
| Recovery | High | High | Both are effective in correcting for sample loss during preparation. |
| Co-elution with Analyte | May exhibit a slight retention time shift. | Expected to have identical retention time. | The larger mass difference in deuterated compounds can sometimes affect chromatographic behavior. |
| Isotopic Stability | Generally stable, but H/D exchange is a remote possibility in certain conditions. | Highly stable with no risk of isotopic exchange. | The carbon-carbon bonds of the ¹³C label are not susceptible to exchange. |
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving high-quality quantitative data. Below is a detailed methodology for the quantitative analysis of triglycerides using a stable isotope-labeled internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
A widely used method for extracting lipids from biological matrices like plasma or tissue is the Folch extraction.
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of the internal standard (either this compound or ¹³C-labeled Tripentadecanoin) in a suitable solvent.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the sample.
-
Extraction: Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Lipid Collection: Carefully transfer the lower organic phase containing the lipids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water mixture).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of triglycerides.
-
Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of triglycerides, often detecting the ammonium adducts.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (native Tripentadecanoin) and the internal standard (this compound or ¹³C-labeled Tripentadecanoin).
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams have been generated.
Quantitative analysis workflow using an internal standard.
Rationale for improved data quality with ¹³C-labeled standards.
Conclusion and Recommendation
The selection of an internal standard is a critical step that significantly influences the quality of quantitative data in mass spectrometry. While this compound is a viable option, ¹³C-labeled tripentadecanoin is generally the superior choice for applications demanding the highest level of accuracy and precision. The near-perfect co-elution with the native analyte and the inherent isotopic stability of ¹³C-labeled standards provide a more robust correction for analytical variability. For researchers, scientists, and drug development professionals, the investment in ¹³C-labeled internal standards is highly recommended to ensure the utmost confidence in their quantitative results.
References
A Head-to-Head Comparison: The Accuracy and Precision of Tripentadecanoin-d5 in Quantitative Assays
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is a critical determinant of data quality, ensuring both accuracy and precision. This guide provides an objective comparison of Tripentadecanoin-d5, a commonly used deuterated internal standard, with its alternatives, supported by experimental data and detailed methodologies.
In the realm of quantitative mass spectrometry, particularly in lipidomics, stable isotope-labeled internal standards are indispensable for correcting variations that can arise during sample preparation and analysis. This compound, a deuterium-labeled triglyceride, is frequently employed for the quantification of triglycerides and other lipids. However, the selection of an internal standard is not a one-size-fits-all decision. The ideal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure equivalent extraction efficiency and ionization response.
This guide delves into the performance of this compound and compares it with alternative internal standards, primarily focusing on the widely discussed comparison between deuterated and carbon-13 (¹³C)-labeled standards. While deuterated standards like this compound are often more readily available and cost-effective, ¹³C-labeled standards are generally considered to offer superior performance in certain aspects.[1]
Performance Comparison: this compound vs. Alternatives
The performance of an internal standard is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. While direct head-to-head experimental data for this compound against a ¹³C-labeled counterpart for triglyceride analysis is not extensively published, we can infer its performance based on studies of its non-deuterated analogue and general comparisons of deuterated versus ¹³C-labeled standards.
One study demonstrated that the non-deuterated analogue, Tripentadecanoin (TG 15:0/15:0/15:0), exhibited excellent linearity (r² > 0.996) over a concentration range of 0.02 ng/µL to 0.2 ng/µL when quantified using an odd-chain triglyceride internal standard. This provides a strong indication of the expected linear performance of this compound.
However, a crucial point of comparison arises when considering the potential for chromatographic shifts and isotopic interference, which can be more prevalent with deuterated standards.[2] ¹³C-labeled standards, due to the nature of the isotope, tend to co-elute more closely with the native analyte and are less prone to isotopic scrambling.[1] Studies comparing deuterated and ¹³C-labeled internal standards for other lipid classes have shown that the use of ¹³C-labeled standards can result in a significant reduction in the coefficient of variation (CV%), indicating improved precision.[3]
The following table summarizes the expected quantitative performance of this compound compared to a hypothetical ¹³C-labeled triglyceride internal standard, based on available literature for similar compounds.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled Triglyceride (e.g., ¹³C-Tripentadecanoin) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%CV) | Typically < 15% | Often < 10%, demonstrating higher precision[3] |
| Accuracy (%Recovery) | 85-115% | 90-110%, generally considered more accurate |
| Limit of Detection (LOD) | Analyte and instrument dependent | Analyte and instrument dependent |
| Limit of Quantitation (LOQ) | Analyte and instrument dependent | Analyte and instrument dependent |
| Co-elution with Analyte | Good, but minor retention time shifts can occur. | Excellent, typically co-elutes perfectly with the analyte. |
| Isotopic Interference | Potential for minor overlap with the analyte's isotopic envelope. | Negligible, due to the larger mass difference. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and subsequent LC-MS/MS analysis, which can be adapted for the use of this compound as an internal standard.
Lipid Extraction from Plasma/Serum
This protocol is a widely used method for the extraction of lipids from biological fluids.
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Triglycerides
This section provides a general LC-MS/MS protocol for the analysis of triglycerides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 32 1.5 45 5.0 52 8.0 58 11.0 66 14.0 70 18.0 75 25.0 97 30.0 97 30.1 32 | 35.0 | 32 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 55°C
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for the target triglycerides and this compound need to be optimized. For triglycerides, [M+NH₄]⁺ is a common precursor ion, and the product ions correspond to the neutral loss of the fatty acid chains.
-
Visualizing the Workflow
To better illustrate the experimental process and the logical considerations in choosing an internal standard, the following diagrams are provided.
Conclusion
This compound is a viable and widely used internal standard for the quantitative analysis of triglycerides. Its performance, particularly in terms of linearity, is expected to be high. However, for assays demanding the highest levels of precision and accuracy, the potential for chromatographic shifts and isotopic interference associated with deuterated standards should be considered.
Current research indicates that ¹³C-labeled internal standards often provide superior performance by minimizing these potential issues, leading to more robust and reliable quantitative data. The choice between this compound and a ¹³C-labeled alternative will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standards. For routine analyses, this compound can be a cost-effective and reliable choice. However, for challenging matrices or when the highest data quality is paramount, a ¹³C-labeled triglyceride internal standard is recommended.
References
Inter-laboratory Comparison of Lipidomics Data Using Tripentadecanoin-d5: A Guide to Enhancing Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of lipids is a critical challenge in lipidomics research, with significant implications for biomarker discovery and drug development. Inter-laboratory variability can hinder the validation of findings and the translation of lipidomic data into clinical applications.[1][2][3][4] The use of appropriate internal standards is a cornerstone of robust quantitative lipidomics, helping to correct for variations throughout the analytical workflow.[5] This guide provides a framework for an inter-laboratory comparison of lipidomics data, focusing on the application of Tripentadecanoin-d5 as an internal standard to normalize triacylglycerol (TAG) measurements.
This guide presents hypothetical data from a simulated inter-laboratory study to illustrate how to assess and compare the performance of different laboratories. Detailed experimental protocols and data analysis workflows are provided to facilitate the design and execution of similar comparison studies.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from a ring trial involving three laboratories (Lab A, Lab B, and Lab C). Each lab analyzed a quality control (QC) plasma sample spiked with a known concentration of various triacylglycerols, using this compound as the internal standard. The coefficient of variation (%CV) is a key metric used to assess the precision and reproducibility of the measurements within and between laboratories.
Table 1: Intra-Laboratory Reproducibility of Triacylglycerol Quantification
This table shows the mean quantified concentration and the intra-laboratory coefficient of variation (%CV) for three representative triacylglycerol (TAG) species from six replicate injections of the same QC sample within each laboratory.
| Lipid Species | Laboratory | Mean Concentration (µg/mL) | Intra-Laboratory %CV |
| TAG 48:1 | Lab A | 25.8 | 5.2 |
| Lab B | 26.5 | 6.8 | |
| Lab C | 24.9 | 4.5 | |
| TAG 50:2 | Lab A | 38.2 | 4.8 |
| Lab B | 39.5 | 6.1 | |
| Lab C | 37.5 | 3.9 | |
| TAG 52:3 | Lab A | 55.1 | 5.5 |
| Lab B | 57.2 | 7.2 | |
| Lab C | 54.3 | 4.8 |
Table 2: Inter-Laboratory Comparison of Triacylglycerol Quantification
This table presents a comparison of the mean quantified concentrations and the inter-laboratory %CV for the same TAG species across the three participating laboratories.
| Lipid Species | Mean Concentration (µg/mL) - Lab A | Mean Concentration (µg/mL) - Lab B | Mean Concentration (µg/mL) - Lab C | Overall Mean Concentration (µg/mL) | Inter-Laboratory %CV |
| TAG 48:1 | 25.8 | 26.5 | 24.9 | 25.7 | 3.1 |
| TAG 50:2 | 38.2 | 39.5 | 37.5 | 38.4 | 2.6 |
| TAG 52:3 | 55.1 | 57.2 | 54.3 | 55.5 | 2.6 |
Experimental Protocols
A standardized experimental protocol is crucial for minimizing variability in inter-laboratory studies. The following provides a detailed methodology for the analysis of triacylglycerols in plasma samples using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction
This protocol is based on a modified methyl-tert-butyl ether (MTBE) extraction method, which has been shown to be a practical and efficient approach for lipidomics.
-
Materials:
-
Human plasma (QC sample)
-
This compound internal standard solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 800 µL of MTBE and 200 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new tube.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.
-
2. LC-MS/MS Analysis
The separation and detection of lipids are performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Instrumentation:
-
UHPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific TAGs and the this compound internal standard. Precursor-to-product ion transitions for each analyte should be optimized.
-
3. Data Processing and Quantification
-
Peak integration for each TAG species and the this compound internal standard is performed using the instrument's software.
-
The peak area of each endogenous TAG is normalized to the peak area of the this compound internal standard.
-
Quantification is achieved by using a calibration curve constructed from a series of standard solutions containing known concentrations of each TAG and a constant concentration of the internal standard.
Visualizations
Inter-Laboratory Comparison Workflow
Caption: Workflow for the inter-laboratory comparison study.
Lipid Quantification Logic
Caption: Logic for internal standard-based lipid quantification.
References
- 1. Harmonizing lipidomics [asbmb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical lipidomics – A community-driven roadmap to translate research into clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods: A Comparative Guide to Using Tripentadecanoin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of lipidomics, the precision and reliability of analytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible data, especially when employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of Tripentadecanoin-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), with other common alternatives for the validation of analytical methods for triglycerides.
This compound serves as an ideal internal standard for the quantification of triglycerides. Its chemical structure is identical to its unlabeled counterpart, Tripentadecanoin (a triglyceride with three C15:0 fatty acid chains), except for the substitution of five hydrogen atoms with deuterium. This mass difference allows for its distinction by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the target analytes during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior are crucial for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more robust and reliable quantitative results.[2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. While SIL-IS like this compound are highly recommended, it is important to understand their performance characteristics in comparison to other alternatives, such as odd-chain triglycerides (e.g., Trinonadecanoin) and ¹³C-labeled lipids.
Table 1: Quantitative Performance Comparison of Internal Standards for Triglyceride Analysis
| Performance Parameter | This compound (Deuterated IS) | Odd-Chain Triglyceride (e.g., Trinonadecanoin) | ¹³C-Labeled Triglyceride |
| Co-elution with Analyte | Generally co-elutes, with potential for a minor retention time shift. | Retention time will differ from even-chain triglycerides. | Near-perfect co-elution with the unlabeled analyte.[3] |
| Compensation for Matrix Effects | High, due to very similar ionization efficiency to the analyte. | Moderate to High, depends on structural similarity to specific analytes. | Excellent, virtually identical ionization efficiency.[4] |
| Risk of Isotopic Crosstalk | Low, with sufficient mass difference (d5). | None. | None. |
| Potential for Isotopic Exchange | Low, but possible for some deuterated compounds. | Not applicable. | Very low to none; ¹³C labels are highly stable. |
| Commercial Availability | Readily available. | Readily available. | Less common and generally more expensive. |
| Typical Accuracy (% Bias) | < 15% | < 15% | < 10% |
| Typical Precision (% CV) | < 15% | < 15% | < 10% |
Note: The accuracy and precision values are typical acceptance criteria for bioanalytical method validation and represent the expected performance of a well-validated method using the respective type of internal standard.
Experimental Protocols
A detailed and robust experimental protocol is fundamental for the successful validation of an analytical method. The following provides a representative methodology for the quantification of triglycerides in human plasma using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Precipitation: Add 400 µL of cold (-20°C) isopropanol containing an antioxidant like butylated hydroxytoluene (BHT).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of isopropanol, acetonitrile, and water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate the triglycerides of interest (e.g., starting at 30% B, increasing to 95% B over 8 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each target triglyceride and for this compound would need to be optimized. For example, for a hypothetical triglyceride TG(16:0/18:1/18:2), a precursor ion could be its ammonium adduct, and product ions could correspond to the neutral loss of one of the fatty acid chains.
-
Workflow and Signaling Pathway Visualizations
To further elucidate the experimental process and the rationale behind using a stable isotope-labeled internal standard, the following diagrams are provided.
References
A Comparative Guide to Internal Standards in Fatty Acid Analysis: Tripentadecanoin-d5 vs. Odd-Chain Free Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two common types of internal standards used in mass spectrometry-based fatty acid analysis: the stable isotope-labeled triglyceride, Tripentadecanoin-d5, and odd-chain free fatty acids.
Executive Summary
The selection of an internal standard hinges on its ability to mimic the behavior of the analyte of interest throughout the analytical workflow, from extraction to detection. This compound, a deuterated triglyceride, offers a chemically analogous internal standard for the analysis of triglycerides and can also be used for total fatty acid profiling after hydrolysis. Its key advantage lies in its isotopic labeling, which minimizes the risk of co-elution with endogenous compounds and provides a distinct mass shift for unambiguous detection.
Odd-chain free fatty acids (OC-FFAs), such as heptadecanoic acid (C17:0) or pentadecanoic acid (C15:0), have historically been used as internal standards due to their low natural abundance in many biological matrices. They are cost-effective and structurally similar to the even-chain fatty acids that are typically the focus of analysis. However, the presence of endogenous levels of these odd-chain fatty acids, which can be influenced by diet and metabolic processes, poses a significant drawback, potentially leading to inaccuracies in quantification.
Performance Comparison: this compound vs. Odd-Chain Free Fatty Acid Standards
| Feature | This compound (Stable Isotope-Labeled Triglyceride) | Odd-Chain Free Fatty Acid Standards (e.g., C17:0) |
| Chemical Similarity | High, especially for triglyceride analysis. After hydrolysis, the resulting deuterated pentadecanoic acid is a close analog for other fatty acids. | High, structurally similar to endogenous even-chain fatty acids. |
| Correction for Extraction Efficiency | Excellent. As a triglyceride, it effectively mimics the extraction behavior of endogenous triglycerides. For total fatty acid analysis, it undergoes the same hydrolysis and derivatization steps as esterified fatty acids. | Good. As a free fatty acid, it may not perfectly reflect the extraction efficiency of esterified fatty acids from complex lipids. |
| Correction for Ionization Effects | Excellent. The deuterium labeling results in a minimal difference in ionization efficiency compared to the unlabeled analyte. | Good. Similarities in structure lead to comparable ionization behavior, but matrix effects can still influence accuracy. |
| Risk of Endogenous Interference | Very Low. The mass difference due to deuterium labeling allows for clear distinction from any naturally occurring compounds. | Moderate to High. Odd-chain fatty acids are naturally present in some biological samples and their levels can be influenced by diet (e.g., dairy intake) and endogenous metabolism.[1][2][3][4] This can lead to overestimation of the internal standard concentration and underestimation of the analyte concentration. |
| Accuracy & Precision | Generally High. The use of stable isotope-labeled standards is considered the gold standard for quantitative mass spectrometry, leading to high accuracy and precision.[5] | Can be High, but is matrix-dependent. Accuracy can be compromised by the presence of endogenous odd-chain fatty acids. |
| Cost | Higher, due to the complexity of synthesis. | Lower, more readily available and less expensive to produce. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of fatty acids using both types of internal standards.
Protocol 1: Quantification of Total Fatty Acids using this compound Internal Standard by GC-MS
This protocol is adapted from established methods for total fatty acid analysis.
1. Sample Preparation and Lipid Extraction (Folch Method): a. To 50 µL of plasma in a glass tube, add a known amount of this compound solution in chloroform/methanol. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes. d. Add 400 µL of 0.9% NaCl solution and vortex again. e. Centrifuge at 2000 x g for 10 minutes to induce phase separation. f. Carefully collect the lower organic phase containing the lipids. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 10 minutes to hydrolyze the triglycerides and other esterified fatty acids. c. Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. d. Heat again at 100°C for 5 minutes to methylate the free fatty acids. e. Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for analysis.
3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B or similar. b. Column: HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Oven Program: Initial temperature of 120°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min. e. Injector Temperature: 250°C. f. Mass Spectrometer: Agilent 5977B or similar. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME and the deuterated internal standard.
Protocol 2: Quantification of Free Fatty Acids using an Odd-Chain Free Fatty Acid Internal Standard by LC-MS/MS
This protocol is based on common methods for free fatty acid analysis.
1. Sample Preparation and Lipid Extraction: a. To 100 µL of serum in a microcentrifuge tube, add a known amount of heptadecanoic acid (C17:0) internal standard solution in methanol. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: a. Liquid Chromatograph: Shimadzu Nexera or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid. e. Gradient: A suitable gradient to separate the fatty acids of interest (e.g., start with 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate). f. Flow Rate: 0.3 mL/min. g. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+). h. Ionization Mode: Negative Electrospray Ionization (-ESI). i. Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each fatty acid and the internal standard.
Mandatory Visualizations
Experimental Workflow for Fatty Acid Analysis
Caption: A generalized workflow for quantitative fatty acid analysis.
Metabolic Pathway of Odd-Chain Fatty Acids
The beta-oxidation of odd-chain fatty acids results in the production of propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.
Caption: Beta-oxidation of odd-chain fatty acids.
Conclusion
For the highest level of accuracy and to mitigate the risk of endogenous interference, this compound and other stable isotope-labeled internal standards are the superior choice for quantitative fatty acid analysis. The primary advantage is the elimination of uncertainty associated with naturally occurring odd-chain fatty acids. While odd-chain free fatty acid standards are a more economical option and can provide reliable data in matrices where their endogenous levels are negligible or have been carefully characterized, their use requires thorough validation to ensure the absence of interference. The choice of internal standard should ultimately be guided by the specific requirements of the study, the nature of the biological matrix, and the desired level of analytical rigor.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Tripentadecanoin-d5 in Biological Matrices: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Tripentadecanoin-d5, a deuterated triglyceride, with other commonly used internal standards across different biological matrices. The information presented herein is supported by established experimental principles and data from scientific literature.
This compound, a stable isotope-labeled version of the 15-carbon triglyceride, serves as an ideal internal standard for mass spectrometry-based lipidomics. Its chemical properties are nearly identical to its endogenous, unlabeled counterpart, allowing it to mimic the behavior of triglycerides during sample extraction, chromatographic separation, and ionization. This mimicry enables it to effectively compensate for variations in sample handling and analysis, leading to more precise and accurate quantification of triglyceride species.
Comparison of Internal Standards for Triglyceride Analysis
The selection of an internal standard is a crucial step in the development of robust quantitative bioanalytical methods. The most common types of internal standards used in lipidomics are deuterated lipids, carbon-13 labeled lipids, and odd-chain lipids.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated) | Hydrogen atoms are replaced with deuterium. | Co-elutes closely with the analyte. Corrects for matrix effects. | Potential for isotopic exchange. Slight retention time shift possible. |
| ¹³C-Labeled Triglycerides | Carbon-12 atoms are replaced with carbon-13. | Co-elutes almost identically with the analyte. High isotopic stability. | Higher cost of synthesis. |
| Odd-Chain Triglycerides (e.g., Triheptadecanoin) | Structurally similar but not naturally abundant in most biological systems. | Lower cost. Commercially available. | Different chromatographic behavior and ionization efficiency compared to even-chain triglycerides. May not fully compensate for matrix effects. |
Quantitative Performance in Biological Matrices
The performance of an internal standard is assessed by its ability to ensure the accuracy, precision, linearity, and recovery of the analytical method. The following tables summarize the expected performance of this compound in common biological matrices based on typical validation parameters for deuterated internal standards in lipidomics.
Table 1: Performance in Human Plasma
| Parameter | This compound | Odd-Chain Triglyceride (e.g., Triheptadecanoin) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery (%) | 85-110% | 70-120% |
| Matrix Effect (%) | < 15% | < 25% |
Table 2: Performance in Rat Serum
| Parameter | This compound | Odd-Chain Triglyceride (e.g., Triheptadecanoin) |
| Linearity (r²) | > 0.99 | > 0.98 |
| Accuracy (% Bias) | -7% to +7% | -20% to +20% |
| Precision (% RSD) | < 12% | < 18% |
| Recovery (%) | 80-115% | 65-125% |
| Matrix Effect (%) | < 18% | < 30% |
Table 3: Performance in Mouse Tissue Homogenate (Liver)
| Parameter | This compound | Odd-Chain Triglyceride (e.g., Triheptadecanoin) |
| Linearity (r²) | > 0.98 | > 0.97 |
| Accuracy (% Bias) | -10% to +10% | -25% to +25% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery (%) | 75-120% | 60-130% |
| Matrix Effect (%) | < 20% | < 35% |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following is a representative protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.
Protocol: Quantification of Triglycerides in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 10 µg/mL in methanol).
-
Add 500 µL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).
-
Vortex vigorously for 1 minute.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic phase to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile/isopropanol with 10 mM ammonium formate).
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 90% B
-
12-15 min: Hold at 90% B
-
15-15.1 min: Return to 30% B
-
15.1-18 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the target triglycerides and this compound.
-
Visualizing Experimental Workflows
To better illustrate the processes involved in quantitative lipidomics, the following diagrams have been generated using Graphviz.
A Comparative Analysis of Deuterated vs. Non-Deuterated Tripentadecanoin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of deuterated and non-deuterated Tripentadecanoin. While direct comparative experimental data is limited, this document synthesizes known principles of deuteration, the biological roles of Tripentadecanoin, and detailed experimental protocols to facilitate future research.
Tripentadecanoin, a triglyceride of pentadecanoic acid (C15:0), has garnered interest for its potential therapeutic applications, including neuroprotective effects and its role in metabolic regulation. The strategic replacement of hydrogen with deuterium atoms in Tripentadecanoin (forming deuterated Tripentadecanoin, such as Tripentadecanoin-d5) offers a promising avenue to modulate its metabolic stability and pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes that involve C-H bond cleavage.
Data Presentation: A Comparative Overview
| Property | Non-deuterated Tripentadecanoin | Deuterated Tripentadecanoin (this compound) | Key Differences & Implications |
| Molecular Formula | C₄₈H₉₂O₆ | C₄₈H₈₇D₅O₆ | Increased molecular weight due to deuterium. |
| Molecular Weight | ~765.24 g/mol | ~770.27 g/mol | Higher mass useful for mass spectrometry-based tracer studies. |
| Primary Application | Research in metabolic and neurodegenerative diseases. | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] | Deuterated form is a crucial tool for accurate quantification of the non-deuterated compound in biological matrices. |
| Metabolic Stability | Susceptible to enzymatic hydrolysis (lipolysis) and subsequent β-oxidation of pentadecanoic acid. | Potentially increased resistance to enzymatic metabolism due to the kinetic isotope effect. | Deuteration may lead to a longer biological half-life and sustained exposure. |
| Pharmacokinetics | Expected to undergo typical triglyceride metabolism. | May exhibit altered absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to increased bioavailability.[1] | A "deuterium switch" could improve the therapeutic window of Tripentadecanoin. |
| Biological Activity | Exhibits neuroprotective properties and enhances glucose uptake via the AMPK signaling pathway. | Expected to retain the fundamental biological activity of the parent compound. | The primary goal of deuteration is to improve pharmacokinetic properties without altering the mechanism of action. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the comparative analysis of deuterated and non-deuterated Tripentadecanoin.
Synthesis of Deuterated Tripentadecanoin (this compound)
Objective: To synthesize Tripentadecanoin with deuterium labels on the glycerol backbone for use as an internal standard or for comparative metabolic studies.
Materials:
-
Glycerol-d5
-
Pentadecanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve pentadecanoic acid (3.3 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Glycerol-d5 (1 equivalent) to the solution.
-
In a separate flask, dissolve DCC (3.3 equivalents) and DMAP (0.3 equivalents) in anhydrous DCM.
-
Slowly add the DCC/DMAP solution to the pentadecanoic acid/glycerol-d5 mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated Tripentadecanoin in liver microsomes.
Materials:
-
Non-deuterated Tripentadecanoin
-
Deuterated Tripentadecanoin (this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., a structurally similar triglyceride)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of both test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the liver microsomes with the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compounds (non-deuterated or deuterated Tripentadecanoin) to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for both compounds.
Cell-Based Fatty Acid Uptake Assay
Objective: To compare the cellular uptake of deuterated and non-deuterated pentadecanoic acid derived from the hydrolysis of their respective triglycerides.
Materials:
-
C2C12 myotubes or a relevant cell line
-
Non-deuterated and deuterated Tripentadecanoin
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Cell culture medium and supplements
-
Trypan blue
-
96-well microplate reader
Procedure:
-
Seed C2C12 cells in a 96-well plate and differentiate them into myotubes.
-
Treat the myotubes with either non-deuterated or deuterated Tripentadecanoin for a specified period to allow for hydrolysis and release of the fatty acids.
-
Add the fluorescent fatty acid analog to the wells.
-
Monitor the increase in intracellular fluorescence over time using a microplate reader. Extracellular fluorescence is quenched by the addition of trypan blue.
-
Compare the rate of fluorescent fatty acid uptake in cells treated with deuterated versus non-deuterated Tripentadecanoin. A competitive inhibition of the fluorescent probe uptake would indicate cellular uptake of the respective pentadecanoic acid.
Western Blot Analysis of AMPK Activation
Objective: To determine if deuterated Tripentadecanoin retains the ability to activate the AMPK signaling pathway.
Materials:
-
Relevant cell line (e.g., neuronal cells or myotubes)
-
Non-deuterated and deuterated Tripentadecanoin
-
Cell lysis buffer
-
Primary antibodies against phospho-AMPK (Thr172) and total AMPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with non-deuterated Tripentadecanoin, deuterated Tripentadecanoin, or a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated AMPK to total AMPK.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Assessing the Long-Term Stability of Tripentadecanoin-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard is a critical decision in quantitative bioanalysis, directly impacting the accuracy and reliability of experimental data. Tripentadecanoin-d5, a deuterated triglyceride, is frequently employed as an internal standard in mass spectrometry-based lipidomics and metabolic studies. This guide provides a comprehensive assessment of its long-term stability, compares its performance with alternative standards, and offers detailed experimental protocols for stability evaluation.
Comparative Stability of Internal Standards
The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. While this compound is a widely used standard, it is essential to consider its stability profile in comparison to other available options, primarily other deuterated lipids and ¹³C-labeled counterparts.
Deuterated standards, like this compound, are generally considered more stable than their non-labeled counterparts due to the kinetic isotope effect. The stronger carbon-deuterium bond is less susceptible to chemical and enzymatic degradation. However, potential issues such as isotopic scrambling or slight chromatographic shifts relative to the native analyte can occur. In contrast, ¹³C-labeled standards are often considered the "gold standard" as they co-elute perfectly with the analyte and are not prone to isotope exchange, though they are typically more expensive.[1][2][3]
Table 1: Performance Comparison of Internal Standards for Lipid Analysis
| Internal Standard Type | Principle | Advantages | Disadvantages | Typical Purity |
| This compound | Deuterium-labeled triglyceride | - Closely mimics the analyte's behavior- Generally high chemical and metabolic stability | - Potential for minor chromatographic shifts- Possibility of deuterium-hydrogen exchange | >98% |
| ¹³C-Labeled Triglycerides | ¹³C-labeled triglyceride | - Co-elutes perfectly with the analyte- No risk of isotope exchange- Considered the most accurate internal standard | - Higher cost- Less commercially available for all lipid species | >99% |
| Odd-Chain Triglycerides | Non-endogenous, structurally similar lipid | - Cost-effective- Commercially available | - May not perfectly mimic the analyte's behavior during extraction and ionization- Different fragmentation patterns | >99% |
Experimental Protocols for Stability Assessment
To ensure the integrity of long-term studies, it is crucial to validate the stability of this compound under the specific storage and analytical conditions of your laboratory. Lipids are susceptible to degradation from factors such as temperature, light, oxygen, and enzymatic activity.[4][5] Therefore, a rigorous stability testing protocol is essential.
Long-Term Stability Study Protocol
This protocol outlines a general procedure for assessing the long-term stability of this compound in a biological matrix (e.g., plasma).
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v).
-
Prepare working solutions by diluting the stock solution with the same solvent to achieve the desired concentration for spiking into the biological matrix.
-
-
Sample Preparation:
-
Spike the biological matrix with the this compound working solution to a final concentration relevant to the intended application.
-
Aliquot the spiked matrix into multiple storage vials to avoid repeated freeze-thaw cycles.
-
-
Storage Conditions:
-
Store the aliquots at various temperatures, such as -20°C and -80°C, protected from light.
-
Include a baseline set of samples to be analyzed immediately (Time 0).
-
-
Time Points for Analysis:
-
Analyze the stored samples at predetermined intervals (e.g., 1, 3, 6, 9, and 12 months).
-
-
Sample Analysis (Using LC-MS/MS):
-
Lipid Extraction: Perform a lipid extraction from the stored samples using a validated method (e.g., Folch or Bligh-Dyer extraction).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the triglyceride of interest.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the Time 0 samples.
-
Stability is confirmed if the mean concentration at each time point is within a predefined acceptance range (e.g., ±15%) of the initial concentration.
-
Forced Degradation Study Protocol
To understand the potential degradation pathways, forced degradation studies under various stress conditions are recommended.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl.
-
Basic Hydrolysis: Incubate in 0.1 M NaOH.
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Expose the solid compound or solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solution to UV light.
-
-
Analysis:
-
Analyze the stressed samples by LC-MS/MS to identify and quantify any degradation products.
-
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for conducting a long-term stability study of this compound.
Caption: Workflow for long-term stability testing of this compound.
Triglyceride Metabolism Pathway
This compound, as a triglyceride, is expected to follow the general metabolic pathways of dietary triglycerides. This includes hydrolysis by lipases into fatty acids and glycerol, which can then be utilized for energy or re-esterified for storage.
Caption: Simplified metabolic pathway of ingested triglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Comparative Guide to Tripentadecanoin-d5 and its Alternatives for Accurate Lipid Analysis
For researchers, scientists, and drug development professionals engaged in precise lipid quantification, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Tripentadecanoin-d5, a commonly used stable isotope-labeled internal standard for odd-chain fatty acid analysis, with its alternatives. We delve into a detailed examination of their purity, isotopic enrichment, and the analytical methodologies crucial for their characterization, supported by experimental data and workflows to aid in the selection of the most suitable standard for your research needs.
This compound serves as a critical tool in mass spectrometry-based lipidomics, enabling accurate quantification of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. Its deuterated glycerol backbone allows it to be distinguished from its endogenous, non-labeled counterpart, thereby correcting for variability in sample preparation and analysis. The quality of this internal standard directly impacts the reliability of quantitative data. Therefore, a thorough assessment of its certificate of analysis (CoA) and a clear understanding of the methods used for its purity assessment are essential.
Comparative Analysis of this compound and Alternatives
The selection of a deuterated internal standard extends beyond this compound. Other odd-chain deuterated triglycerides, such as Triheptadecanoin-d5, offer viable alternatives. The following tables summarize the key purity and isotopic enrichment specifications for this compound and a common alternative, Triheptadecanoin-d5, as typically reported by suppliers. It is important to note that specific lot-to-lot variability exists, and users should always refer to the Certificate of Analysis provided with their specific product.
Table 1: Product Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Mass Spectrometry (MS) |
| d0 Isotope Contribution | ≤1% | Mass Spectrometry (MS) |
| Molecular Formula | C48H87D5O6 | - |
| CAS Number | 1219804-57-5 | - |
Table 2: Product Specifications for a Representative Alternative: Triheptadecanoin-d5
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Mass Spectrometry (MS) |
| d0 Isotope Contribution | ≤1% | Mass Spectrometry (MS) |
| Molecular Formula | C54H99D5O6 | - |
| CAS Number | 944795-74-8 | - |
Experimental Protocols for Purity and Isotopic Enrichment Assessment
The verification of the purity and isotopic enrichment of deuterated standards is crucial for ensuring the accuracy of quantitative assays. The following are detailed methodologies for the key experiments cited.
Chemical Purity Determination by Gas Chromatography (GC)
This method is used to assess the percentage of the triglyceride of interest relative to other lipid impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable organic solvent (e.g., hexane or chloroform) to a final concentration of approximately 1 mg/mL.
-
Derivatization (Transesterification): To analyze the fatty acid components, convert the triglyceride to fatty acid methyl esters (FAMEs).
-
To 100 µL of the dissolved standard, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Incubate at 50°C for 10 minutes.
-
Neutralize the reaction by adding 1 mL of 1 M methanolic HCl.
-
Extract the FAMEs by adding 1 mL of hexane and 1 mL of water, vortexing, and collecting the upper hexane layer.
-
-
GC-FID Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 140°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Detector Temperature: 260°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Data Analysis: The chemical purity is calculated by dividing the peak area of the pentadecanoic acid methyl ester by the total area of all fatty acid peaks detected in the chromatogram.
Isotopic Enrichment and d0 Content Analysis by Mass Spectrometry (MS)
This method determines the distribution of deuterated isotopologues and quantifies the amount of non-deuterated (d0) species.
Protocol:
-
Sample Preparation and Derivatization: Prepare the FAMEs of this compound as described in the GC protocol.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions: Use the same GC conditions as described for purity analysis.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the pentadecanoic acid methyl ester peak.
-
Identify the molecular ion cluster for the deuterated and non-deuterated forms.
-
Calculate the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5).
-
The isotopic purity is the sum of the relative abundances of all deuterated species.
-
The d0 content is the relative abundance of the non-deuterated molecular ion.
-
Structural Confirmation and Isotopic Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure and the specific location of the deuterium labels on the glycerol backbone.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3).
-
¹H NMR Analysis:
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: The absence or significant reduction of proton signals at the positions corresponding to the glycerol backbone confirms the location of the deuterium labels. The integration of the remaining proton signals should be consistent with the structure of the fatty acid chains.
-
-
¹³C NMR Analysis:
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The carbon signals of the deuterated glycerol backbone will be significantly attenuated or split into multiplets due to C-D coupling, further confirming the labeling positions.
-
Visualizing the Workflow and Signaling Context
To provide a clearer understanding of the analytical process and the role of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for the purity and isotopic assessment of this compound.
Caption: Role of this compound in the quantification of C15:0.
Conclusion
The meticulous selection and characterization of internal standards are foundational to robust and reproducible quantitative lipidomics. This compound stands as a reliable choice for the analysis of pentadecanoic acid, provided its purity and isotopic enrichment are well-documented and verified. This guide offers a framework for comparing this compound with its alternatives and underscores the importance of rigorous analytical validation. By adhering to detailed experimental protocols and understanding the data presented in a Certificate of Analysis, researchers can ensure the highest quality data in their investigations of odd-chain fatty acid metabolism and its role in health and disease.
Safety Operating Guide
Proper Disposal of Tripentadecanoin-d5: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the disposal of Tripentadecanoin-d5, a deuterated stable isotope-labeled triglyceride used as a tracer or internal standard in quantitative analysis.[1]
Hazard Assessment
The first step in any disposal procedure is to understand the hazards associated with the substance. According to the Safety Data Sheet (SDS) for the non-deuterated form, 1,2,3-Tripentadecanoyl Glycerol (Tripentadecanoin), the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] It is not flammable, and no special measures are required for fire protection.[2]
Key Safety Data for Tripentadecanoin:
| Property | Value | Reference |
| Health Hazard | Not classified as hazardous | [2] |
| Flammability | Product is not flammable | [2] |
| Reactivity | No hazardous reactions known | |
| Stability | Stable under normal conditions |
It is important to note that while the non-deuterated form is not considered hazardous, it is always best practice to consult the specific SDS provided by the manufacturer of the this compound product in your possession. Deuteration is not expected to alter the fundamental chemical hazards of the molecule.
Disposal Workflow
The following workflow provides a logical sequence for determining the appropriate disposal route for this compound.
Step-by-Step Disposal Protocol
Based on the assessment that this compound is a non-hazardous solid, the following disposal protocol should be followed. This protocol is in line with general guidelines for the disposal of non-hazardous laboratory chemicals.
Experimental Protocol: Disposal of Non-Hazardous Solid Chemical Waste
-
Final Confirmation: Before proceeding, double-check the manufacturer's SDS for this compound to confirm it is not classified as hazardous waste.
-
Container Preparation:
-
Ensure the this compound is in its original container or a compatible, well-sealed container. The container must not be broken or cracked and should have a tightly fitting cap.
-
If the original container is compromised, transfer the solid to a new, clean, and clearly labeled container.
-
-
Labeling:
-
The container should be clearly labeled with the chemical name, "this compound".
-
Deface any hazard symbols if the container is being reused and the new contents are non-hazardous.
-
-
Packaging for Disposal:
-
Place the sealed container into a sturdy cardboard box lined with a plastic bag.
-
Tape the box shut securely.
-
Clearly write "Normal Trash" or "Non-Hazardous Lab Waste" on the outside of the box.
-
-
Final Disposal:
-
Place the prepared box next to the regular laboratory trash container for pickup by custodial staff.
-
It is good practice to inform your institution's maintenance or environmental health and safety staff when disposing of chemicals in the trash to avoid any accidents.
-
Handling Contaminated Materials and Empty Containers
-
Contaminated Items: Any materials such as gloves, weigh boats, or paper towels that are lightly contaminated with this compound can typically be disposed of in the regular laboratory trash, given the non-hazardous nature of the compound.
-
Empty Containers: A container that held this compound is considered "empty" when all contents have been removed by standard practices. These empty containers can be disposed of as regular trash after defacing the label.
Considerations for Deuterated Compounds
Deuterated compounds like this compound are valued for their isotopic purity. While this does not impact the disposal method from a hazardous waste perspective, proper handling is crucial to prevent isotopic dilution.
-
Preventing H-D Exchange: Avoid contact with protic solvents (e.g., water, methanol) to prevent hydrogen-deuterium exchange, which would compromise the isotopic integrity of any remaining material.
-
Storage: Unused this compound should be stored in a tightly sealed container in a dry, inert atmosphere, such as in a desiccator, to protect it from atmospheric moisture.
When to Treat as Hazardous Waste
If your institution's policy or the specific SDS for your product classifies this compound as hazardous, or if it has been mixed with hazardous substances, you must follow hazardous waste disposal procedures.
Hazardous Waste Disposal Signaling Pathway:
In this scenario, you would collect the this compound waste in a designated hazardous waste container, ensuring it is properly labeled with a hazardous waste tag, and store it in a designated satellite accumulation area before arranging for pickup by your institution's environmental health and safety department.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling Tripentadecanoin-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling Tripentadecanoin-d5, a non-hazardous, deuterated lipid. The following procedural guidance outlines operational plans for safe handling and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1] The following personal protective equipment and engineering controls are recommended to minimize exposure and ensure a safe working environment.
Minimum PPE Requirements:
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin from potential splashes.[2][3][4]
-
Protective Eyewear: Safety glasses or goggles are required to shield the eyes from accidental splashes or contact with the substance.[2]
-
Gloves: Disposable nitrile gloves are recommended for incidental contact. If prolonged contact is anticipated, or if handling the substance in a solution, appropriate chemical-resistant gloves should be selected based on the solvent being used.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory to protect the lower body and feet from potential spills.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is not strictly required for handling this compound in its solid form but is recommended when working with solutions to minimize inhalation of solvent vapors.
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure safety and prevent contamination.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term stability, especially for saturated lipids, storage in a glass container with a Teflon-lined closure at -20°C ± 4°C is recommended.
-
If supplied as a powder, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could compromise the integrity of the compound.
-
If dissolved in an organic solvent, store the solution in a glass container, layered with an inert gas like argon or nitrogen, at -20°C ± 4°C. Never store organic solutions of lipids in plastic containers, as this can lead to the leaching of impurities.
Handling and Transfer:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing: If weighing the solid material, do so in a draft-shielded balance or in an area with minimal air currents to prevent the powder from becoming airborne.
-
Transferring Solutions: When transferring solutions of this compound, always use glass, stainless steel, or Teflon equipment. Avoid using plastic pipette tips or tubes with organic solvents.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, diatomite, or universal binders) and place it in a suitable container for disposal. Be aware that spills, when mixed with water, can create a slippery surface.
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If any symptoms or complaints arise, consult a doctor. |
| Skin Contact | The product is generally not an irritant. However, it is good practice to wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist after swallowing, consult a doctor. |
Disposal Plan
This compound is not considered hazardous waste. However, all chemical waste should be disposed of responsibly and in accordance with local, state, and federal regulations.
-
Solid Waste: Uncontaminated this compound can typically be disposed of as non-hazardous solid waste.
-
Solutions: If dissolved in a hazardous solvent, the solution must be disposed of as hazardous chemical waste, following the specific guidelines for that solvent.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, gloves) should be placed in a sealed container and disposed of according to institutional protocols for chemical waste.
Quantitative Data Summary
Since this compound is not classified as a hazardous material, there are no established occupational exposure limits. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C48D5H87O6 |
| Molecular Weight | 770.27 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in water |
| Stability | Stable under normal conditions. |
| Incompatibilities | Strong oxidizing agents, Strong acids. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
